molecular formula C7H15NO2 B8802794 (2S)-2-amino-4-methylhexanoic acid CAS No. 3570-21-6

(2S)-2-amino-4-methylhexanoic acid

Katalognummer: B8802794
CAS-Nummer: 3570-21-6
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: MBZXSJWDBIIBLL-GDVGLLTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Homoisoleucine is a L-alpha-amino acid.
(2S)-2-amino-4-methylhexanoic acid is a natural product found in Arabidopsis thaliana with data available.

Eigenschaften

CAS-Nummer

3570-21-6

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

(2S)-2-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1

InChI-Schlüssel

MBZXSJWDBIIBLL-GDVGLLTNSA-N

SMILES

CCC(C)CC(C(=O)O)N

Isomerische SMILES

CCC(C)C[C@@H](C(=O)O)N

Kanonische SMILES

CCC(C)CC(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical Structure and Properties of (2S)-2-Amino-4-methylhexanoic Acid (L-Homoisoleucine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-proteinogenic amino acids (ncAAs) are indispensable building blocks in modern peptide engineering, offering enhanced proteolytic stability, unique conformational constraints, and expanded chemical diversity. Among these, (2S)-2-amino-4-methylhexanoic acid —commonly referred to as L-Homoisoleucine or 4-methyl-L-norleucine —serves as a critical aliphatic homologue of isoleucine. By extending the aliphatic side chain by a single methylene unit, L-homoisoleucine alters the lipophilicity and steric bulk of the peptide backbone. This in-depth technical guide provides a rigorous analysis of its structural properties, biosynthetic origins, chemical synthesis workflows, and analytical validation protocols for drug development applications.

Structural and Physicochemical Profiling

The structural identity of (2S)-2-amino-4-methylhexanoic acid is defined by a six-carbon hexanoic acid backbone with an amino group at the C2 position and a methyl branch at the C4 position.

Stereochemical Causality: The (2S) designation strictly fixes the alpha-carbon in the L-configuration, which is mandatory for recognition by stereospecific peptide coupling enzymes and receptors. However, the C4 position is a secondary stereocenter. Consequently, synthetic L-homoisoleucine often exists as a mixture of (2S,4R) and (2S,4S) diastereomers unless stereocontrolled precursors are utilized. This diastereomeric variance directly impacts peptide folding kinetics and hydrophobic core packing, necessitating rigorous analytical resolution [1].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name (2S)-2-amino-4-methylhexanoic acid
Common Synonyms L-Homoisoleucine, 4-methyl-L-norleucine
CAS Registry Number 19833-02-4 (Free acid), 2377030-47-0 (HCl salt)
Molecular Formula C7H15NO2
Monoisotopic Mass 145.1103 Da
Exact Mass [M+H]+ 146.1181 Da
Predicted XLogP3 -1.0
Stereocenters C2 (Fixed S-configuration), C4 (R/S variable)

Biosynthetic Origins & Enzymatic Pathways

In nature, L-homoisoleucine is synthesized via a subpathway that mimics branched-chain amino acid (BCAA) biosynthesis. Recent elucidations of the mycoplanecin biosynthetic gene cluster (BGC)—a potent class of anti-tuberculosis antibiotics—have identified specific 2-isopropylmalate synthase-like enzymes, such as MypK . This enzyme catalyzes the initial condensation of 3-methyl-2-oxopentanoate with acetyl-CoA [2]. This chain elongation is followed by isomerization, oxidation, and a final transamination step to yield the mature (2S)-2-amino-4-methylhexanoic acid.

Biosynthesis N1 3-Methyl-2-oxopentanoate (Precursor) N2 Acetyl-CoA Condensation Enzyme: MypK (Synthase) N1->N2 N3 Chain Elongation (Intermediate α-keto acids) N2->N3 N4 Transamination (Aminotransferase) N3->N4 N5 (2S)-2-Amino-4-methylhexanoic acid (L-Homoisoleucine) N4->N5

Fig 1. Biosynthetic pathway of L-Homoisoleucine mimicking BCAA biosynthesis via MypK.

Chemical Synthesis: Asymmetric Alkylation Workflow

For large-scale peptide synthesis, chemical synthesis via chiral auxiliaries is preferred over enzymatic biosynthesis due to scalability and strict stereocontrol at the C2 position. The Schöllkopf bis-lactim ether method is the industry standard for this transformation.

Protocol 1: Enantioselective Synthesis via Schöllkopf Auxiliary

Objective: To synthesize (2S)-2-amino-4-methylhexanoic acid with >98% enantiomeric excess (ee) at the C2 position.

  • Auxiliary Preparation: React cyclo-(D-Val-Gly) with Meerwein's salt (trimethyloxonium tetrafluoroborate) to generate the bislactim ether.

    • Causality: The bulky isopropyl group of the D-valine acts as a steric shield, blocking the Re face of the subsequent enolate to force enantioselective alkylation.

  • Enolate Formation: Cool the bislactim ether to -78 °C in anhydrous THF. Add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise.

    • Causality: Ultra-low temperatures prevent racemization and ensure the kinetic formation of the lithium enolate.

  • Alkylation: Introduce 1-bromo-2-methylbutane dropwise. The electrophile approaches exclusively from the less hindered Si face, establishing the (S)-configuration at the nascent C2 center.

  • Hydrolysis & Cleavage: Stir the alkylated intermediate in 0.1 N HCl at room temperature for 12 hours.

    • Causality: Mild acidic hydrolysis selectively cleaves the bislactim ether without epimerizing the newly formed stereocenter, releasing the target amino acid methyl ester and the D-Val-OMe auxiliary.

  • Saponification & Isolation: Treat with 1 N NaOH to hydrolyze the methyl ester, followed by neutralization and purification via Dowex 50WX8 cation-exchange chromatography to isolate the zwitterionic (2S)-2-amino-4-methylhexanoic acid.

Analytical Validation & Stereochemical Resolution

Aliphatic amino acids lack a strong UV chromophore, making direct HPLC analysis challenging. To create a self-validating analytical system , derivatization must be coupled with high-resolution mass spectrometry (HRMS) to confirm both identity and diastereomeric purity.

AnalyticalWorkflow S1 Sample Prep (FDAA Derivatization) S2 Chiral HPLC (Diastereomer Separation) S1->S2 S3 High-Res Mass Spec (ESI-TOF) S2->S3 S4 Data Analysis (m/z 398.15, RT mapping) S3->S4

Fig 2. Self-validating analytical workflow for L-Homoisoleucine characterization.

Protocol 2: Chiral Resolution via Marfey’s Derivatization and LC-MS

Objective: To quantify the enantiomeric and diastereomeric purity of the synthesized L-homoisoleucine.

  • Derivatization: Mix 10 µL of the amino acid solution (1 mM) with 20 µL of 1% Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone and 4 µL of 1 M NaHCO3. Incubate at 40 °C for 1 hour.

    • Causality: FDAA reacts quantitatively with primary amines. The chiral L-alanine amide moiety in FDAA converts enantiomers into diastereomers, which possess different hydrophobicities and can be separated on a standard achiral C18 column, circumventing the need for expensive chiral stationary phases.

  • Quenching: Stop the reaction by adding 4 µL of 2 M HCl.

    • Causality: Neutralizing the pH prevents the degradation of the FDAA-amino acid adduct.

  • LC-MS/MS Analysis: Inject 2 µL onto an ultra-performance C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Monitor the exact mass of the derivatized adduct in ESI+ mode.

    • Causality: The precursor m/z for FDAA-homoisoleucine is [M+H]+ = 398.15. High-resolution mass extraction eliminates false positives from isobaric matrix interferences, validating the structural integrity of the synthesized batch.

Applications in Drug Development

The strategic incorporation of L-homoisoleucine into therapeutic peptides serves two primary functions:

  • Proteolytic Resistance & Half-Life Extension: The extended aliphatic chain and non-canonical nature prevent recognition by standard host proteases (such as DPP-4 or neprilysin), significantly extending the plasma half-life of peptide therapeutics.

  • Structural Biology & Auxotrophic Expression: As demonstrated in advanced synthetic biology workflows, L-homoisoleucine can be incorporated into recombinant proteins using auxotrophic host strains (e.g., isoleucine-depleted E. coli). This residue-specific incorporation allows researchers to probe hydrophobic core packing and engineer enzymes with altered substrate specificities or enhanced thermal stability [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 192784, Homoisoleucine." PubChem. URL:[Link]

  • Wang, Y., et al. "Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins." Nature Communications, 2024. URL:[Link]

  • Budisa, N., et al. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" Chemical Reviews, ACS Publications, 2025. URL:[Link]

The Biological Function and Biosynthetic Logic of L-Homoisoleucine in Nature: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-homoisoleucine (2-amino-4-methylhexanoic acid) is a rare, non-proteinogenic (non-canonical) amino acid that occupies a fascinating intersection between primary metabolic error and secondary metabolic weaponization. While its structural similarity to canonical branched-chain amino acids (BCAAs) makes it a toxic translational hazard in primary metabolism, specialized organisms have evolutionarily hijacked its biosynthesis to construct highly potent secondary metabolites, including anti-tuberculosis antibiotics, marine cyclodepsipeptides, and ergot alkaloids. This whitepaper provides a comprehensive mechanistic analysis of L-homoisoleucine’s biological function, biosynthetic pathways, and experimental methodologies for drug development professionals and synthetic biologists.

Structural Identity and Evolutionary Context

The Chemical Nature of L-Homoisoleucine

L-homoisoleucine is a homolog of L-isoleucine, characterized by an extended aliphatic carbon chain. In nature, the biological function of an amino acid is dictated by its side-chain sterics and hydrophobicity. The addition of a methylene group in L-homoisoleucine significantly increases its lipophilicity and alters its conformational Ramachandran space when incorporated into a peptide backbone.

The Evolutionary Tension: Toxicity vs. Utility

In primary metabolism, L-homoisoleucine is a dangerous molecular mimic. Because it is nearly isosteric with canonical BCAAs, it can be misactivated by aminoacyl-tRNA synthetases (specifically Leucyl-tRNA synthetase, LeuRS)[1]. If incorporated into nascent polypeptides, it causes protein misfolding and cellular toxicity. To survive the accidental accumulation of such non-canonical amino acids, bacteria like Escherichia coli have evolved a robust post-transfer editing domain (CP1) within LeuRS to hydrolyze mischarged tRNA[1].

However, what is a toxic byproduct to E. coli is a structural asset to organisms like Actinoplanes awajinensis and Claviceps purpurea. By incorporating L-homoisoleucine into secondary metabolites via Non-Ribosomal Peptide Synthetases (NRPS), these organisms generate natural products with enhanced metabolic stability, protease resistance, and highly specific target-binding affinities[2][3].

LeuRS_Editing LHI L-Homoisoleucine (Toxic Mimic) LeuRS Leucyl-tRNA Synthetase (Activation Site) LHI->LeuRS Misactivation Mischarged L-Homoisoleucyl-tRNA^Leu (Mischarged) LeuRS->Mischarged Transfer tRNA tRNA^Leu tRNA->LeuRS Editing LeuRS CP1 Editing Domain (Hydrolysis) Mischarged->Editing Translocation to CP1 Ribosome Ribosome (Translation) Mischarged->Ribosome If Editing Fails Cleared Cleared tRNA + Free Amino Acid Editing->Cleared Post-transfer Editing Toxicity Protein Misfolding (Cellular Toxicity) Ribosome->Toxicity

Caption: The LeuRS CP1 editing mechanism preventing L-homoisoleucine translational toxicity.

The Biosynthetic Machinery: Mimicking Primary Metabolism

The biosynthesis of L-homoisoleucine represents a classic example of enzymatic promiscuity driving metabolic innovation. It was first observed as a byproduct in Serratia marcescens during isoleucine fermentation, where it was deduced that its formation was intimately linked to the leucine biosynthesis pathway[4].

The Mycoplanecin Paradigm

The most thoroughly characterized dedicated biosynthetic pathway for L-homoisoleucine is found in the gene cluster of Mycoplanecins , potent anti-tuberculosis cyclic depsipeptides produced by Actinoplanes awajinensis[2]. The pathway hijacks the logic of BCAA biosynthesis but utilizes extended α -keto acid substrates.

The mechanistic causality of this pathway relies on the sequential action of specialized enzymes and recruited primary metabolic enzymes:

  • Condensation (MypK): A 2-isopropylmalate synthase-like enzyme (MypK) catalyzes the condensation of 4-methyl-2-oxohexanoate with acetyl-CoA. Unlike the primary metabolic enzyme (LeuA) which has a restrictive active site, MypK possesses an expanded hydrophobic pocket to accommodate the larger seven-carbon α -keto acid[2].

  • Isomerization & Dehydrogenation: The intermediate undergoes isomerization and dehydrogenation. While the mycoplanecin cluster encodes a putative isomerase subunit (MypL), it relies on the broad substrate tolerance of primary metabolism enzymes (aaLeuB and aaLeuC) to complete these intermediate steps[2].

  • Transamination: The final step is catalyzed by the C-terminal pyridoxal phosphate (PLP)-dependent transaminase domain of MypL, which utilizes L-glutamate as an amino donor to yield L-homoisoleucine[2].

LHI_Biosynthesis Precursor 4-Methyl-2-oxohexanoate MypK MypK (Condensation) Precursor->MypK AcetylCoA Acetyl-CoA AcetylCoA->MypK Intermediate1 Homologous Malate Intermediate MypK->Intermediate1 LeuBC aaLeuB / aaLeuC (Isomerization/Dehydrogenation) Intermediate1->LeuBC Intermediate2 Extended α-Keto Acid LeuBC->Intermediate2 MypL MypL Transaminase (PLP-Dependent) Intermediate2->MypL Product L-Homoisoleucine MypL->Product L-Glu to α-KG

Caption: Biosynthetic logic of L-homoisoleucine via the MypK/MypL pathway mimicking BCAA synthesis.

Biological Functions in Secondary Metabolites

When incorporated into secondary metabolites, L-homoisoleucine imparts critical physicochemical properties that dictate the molecule's biological function.

Anti-Tuberculosis Activity (Mycoplanecins)

Mycoplanecins target the DNA polymerase III sliding clamp (DnaN) of Mycobacterium tuberculosis. The inclusion of L-homoisoleucine (and its derivatives) in the macrocyclic core of mycoplanecins provides a precise stereochemical fit into the hydrophobic sub-pockets of DnaN. This interaction yields nanomolar binding affinity and a minimum inhibitory concentration (MIC) of 83 ng/mL against M. tuberculosis, outcompeting related drugs like griselimycin by 24-fold[2]. The extended aliphatic chain of L-homoisoleucine acts as a hydrophobic anchor, drastically increasing the residence time of the drug on its target.

Ergot Alkaloids (Ergogaline)

In the fungal family Clavicipitaceae, L-homoisoleucine is a constituent of Ergogaline , a complex ergopeptine alkaloid[3]. Ergot alkaloids are synthesized via NRPS machinery, where the second and third amino acids cyclize to form a piperazinedione ring, followed by oxidative cyclization to a cyclol ring[5]. The incorporation of L-homoisoleucine alters the spatial conformation of the cyclol region, modulating the alkaloid's interaction with mammalian monoamine receptors (e.g., serotonin and dopamine receptors), which is the basis for their diverse pharmacological and toxicological profiles.

Marine Cyclodepsipeptides

L-homoisoleucine is also found in "head-to-side-chain" cyclodepsipeptides of marine origin, such as Pipecolidepsins A and B [6]. In these highly complex structures, the bulky, hydrophobic nature of L-homoisoleucine contributes to the stabilization of the 25-membered macrolactone ring, protecting the ester bonds from premature hydrolysis by environmental proteases and esterases.

Experimental Protocols for Biosynthetic Reconstitution & Validation

To ensure scientific integrity and self-validation, the following protocols detail the methodologies required to study L-homoisoleucine biosynthesis and its translational toxicity.

Protocol 1: In Vitro Enzymatic Reconstitution of L-Homoisoleucine Synthesis

Purpose: To validate the catalytic causality of MypK and MypL in generating L-homoisoleucine from α -keto acid precursors[2].

Step-by-Step Methodology:

  • Protein Expression & Purification: Clone mypK and mypL into pET28a vectors. Express in E. coli BL21(DE3) at 16°C for 16 hours using 0.5 mM IPTG. Purify using Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 200) in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • MypK Condensation Assay:

    • Reaction mixture (100 μ L): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 1 mM Acetyl-CoA, 2 mM 4-methyl-2-oxohexanoate, and 10 μ M purified MypK.

    • Self-Validating Control: Include a reaction with heat-denatured (boiled) MypK to rule out spontaneous condensation.

    • Incubate at 30°C for 2 hours. Quench with 100 μ L ice-cold methanol.

  • MypL Transamination Assay:

    • To the MypK reaction product (or synthetic intermediate), add 10 μ M MypL, 50 μ M Pyridoxal 5'-phosphate (PLP), and 5 mM L-glutamate (amino donor).

    • Incubate at 30°C for 2 hours.

  • Derivatization & LC-MS Analysis:

    • Derivatize the reaction products with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) at 40°C for 1 hour to allow stereochemical resolution.

    • Analyze via LC-MS (negative ion mode). Look for the specific m/z shift corresponding to the L-homoisoleucine-FDAA adduct.

Protocol 2: LeuRS Editing Assay for Non-Canonical Amino Acid Toxicity

Purpose: To demonstrate that L-homoisoleucine acts as a toxic translational mimic in the absence of LeuRS post-transfer editing[1].

Step-by-Step Methodology:

  • Strain Preparation: Utilize an E. coli strain with a temperature-sensitive chromosomal LeuRS mutation.

  • Plasmid Complementation:

    • Transform the strain with a plasmid expressing wild-type LeuRS (Control).

    • Transform a parallel batch with a plasmid expressing an editing-defective LeuRS mutant (e.g., TT/VV mutation in the CP1 domain).

  • Toxicity Halo Assay:

    • Plate the transformants on minimal agar media supplemented with standard amino acids (excluding leucine, replaced with a minimal sustaining dose).

    • Place sterile filter paper disks in the center of the plates.

    • Inoculate the disks with 10 μ L of 100 mM L-homoisoleucine.

  • Incubation & Observation: Incubate at the restrictive temperature (42°C).

  • Validation: The wild-type LeuRS plates will show uniform growth (the CP1 domain clears the L-homoisoleucine). The editing-defective LeuRS plates will exhibit a distinct zone of inhibition (halo) around the disk, proving the causality of L-homoisoleucine misincorporation leading to cellular toxicity.

Quantitative Data Summary

The table below summarizes the occurrence, biological targets, and functional roles of L-homoisoleucine in key natural products.

Natural Product / ContextSource OrganismTarget / MechanismFunctional Role of L-HomoisoleucineReference
Mycoplanecin A-E Actinoplanes awajinensisDnaN (Sliding Clamp) of M. tuberculosisHydrophobic anchoring; enhances target residence time and lowers MIC (83 ng/mL).[2]
Ergogaline Claviceps purpureaMammalian Monoamine ReceptorsModulates spatial conformation of the cyclol ring for receptor specificity.[3][5]
Pipecolidepsins A/B Marine Sponges / BacteriaUnknown (Cytotoxic)Steric shielding of the 25-membered macrolactone ring; protease resistance.[6]
Translational Error Serratia marcescens / E. coliRibosomal Translation (Toxicity)Isosteric mimicry of Leucine/Isoleucine; triggers LeuRS CP1 editing response.[1][4]

References

  • Kisumi, M., Sugiura, M., Kato, J., & Chibata, I. (1976). L-Norvaline and L-homoisoleucine formation by Serratia marcescens. The Journal of Biochemistry.[Link]

  • MDPI. (2013). "Head-to-Side-Chain" Cyclodepsipeptides of Marine Origin. Marine Drugs.[Link]

  • Tang, H. M., et al. (2006). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. Journal of Bacteriology.[Link]

  • Chen, Z., et al. (2024). Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins. Nature Communications.[Link]

  • Schardl, C. L., et al. (2015). Ergot Alkaloids of the Family Clavicipitaceae. Phytopathology.[Link]

  • Cvak, L., et al. (1994). Ergogaline, a new ergot alkaloid, produced by Claviceps purpurea: isolation, identification, crystal structure and molecular conformation. Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

thermodynamic properties of non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

The integration of non-proteinogenic amino acids (NPAAs) into peptide sequences represents a paradigm shift in modern drug development[1]. By expanding the chemical space beyond the 20 canonical building blocks, researchers can fundamentally alter the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics[1][2]. However, the successful application of NPAAs requires a rigorous understanding of their thermodynamic properties. This whitepaper elucidates the thermodynamic drivers—specifically conformational entropy, zwitterionic solvation, and enthalpy of formation—that dictate NPAA behavior, and provides field-proven, self-validating experimental workflows for their characterization.

The Thermodynamic Rationale for NPAA Integration

Proteins and peptides are highly dynamic systems whose functions emerge from a finely tuned thermodynamic balance between potential energy and entropy[3]. Canonical linear peptides often suffer from high conformational flexibility, leading to a massive entropic penalty ( ΔS<0 ) upon target binding.

NPAAs solve this through conformational preorganization . For instance, α -aminoisobutyric acid (Aib) features dialkyl substitution at the α -carbon. This steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone. Thermodynamically, this constraint reduces the conformational entropy of the unbound state. Because the ligand is already "locked" into a binding-competent geometry, the entropic penalty of complex formation is minimized, driving a highly favorable Gibbs free energy ( ΔG ) of binding[3].

Furthermore, the zwitterionic nature of NPAAs dictates their solvation thermodynamics. The hydration number ( nH​ ) of an NPAA reflects the electrostriction effect—how tightly the charge centers of the amino acid compress nearby water molecules[4]. Modifying the carbon chain length (e.g., in β -alanine or γ -aminobutyric acid) alters this electrostriction, directly impacting the partial molar volume and the desolvation penalty required for target engagement[4][5].

ThermodynamicCycle A Unbound NPAA Ligand (High Solvation Entropy) B Desolvation State (ΔH > 0, ΔS > 0) A->B Solvent Displacement C Preorganized Conformer (Low Conformational Entropy) B->C Steric Restriction (e.g., Aib) D Target Engagement (Favorable Enthalpy, ΔH < 0) C->D Non-Covalent Interactions E Thermodynamic Minimum (Stable Drug-Target Complex) D->E Net ΔG < 0

Thermodynamic cycle of NPAA target binding and desolvation.

Quantitative Thermodynamic Properties of Key NPAAs

To rationally design peptidomimetics, application scientists must rely on precise thermodynamic and volumetric descriptors. The partial molar volume ( Vϕ∘​ ) and hydration number ( nH​ ) are critical for predicting how an NPAA will behave in physiological fluids and across lipid membranes[4][6].

Below is a consolidated dataset of representative thermodynamic parameters for commonly utilized NPAAs in aqueous environments at 298.15 K.

Table 1: Thermodynamic and Volumetric Properties of Select NPAAs

NPAAStructural ModificationPartial Molar Volume ( Vϕ∘​ )Hydration Number ( nH​ )Primary Thermodynamic Benefit in Drug Design
α -Aminoisobutyric acid (Aib) α -carbon dimethylation~73.5 cm³/mol~3.5High conformational preorganization; restricts ϕ/ψ angles, lowering binding entropy penalty.
β -Alanine β -carbon amine shift~58.4 cm³/mol~2.8Increased backbone flexibility; alters hydrogen bonding registry without steric clash.
γ -Aminobutyric acid (GABA) γ -carbon amine shift~70.2 cm³/mol~3.1High electrophilicity index; acts as a flexible, metabolically stable hydrophobic spacer[6].
L-Ornithine Shortened aliphatic side chain~105.1 cm³/mol~4.2Alters zwitterionic electrostriction; modifies target charge-charge interactions and solubility.

(Note: Volumetric values are representative approximations derived from standard ultrasonic and densitometric studies of amino acids in aqueous alkali-chloride and sulfate solutions[4][5]).

Self-Validating Experimental Methodologies

Theoretical thermodynamics must be grounded in rigorous empirical data. As a Senior Application Scientist, I mandate the use of self-validating experimental systems where intrinsic controls prevent data artifacts.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the enthalpy ( ΔH ) of NPAA-target binding. However, it is highly susceptible to buffer mismatch artifacts.

Causality & Self-Validation: We mandate extensive co-dialysis. If the ligand and target are in buffers with even a 1 mM discrepancy in salt concentration, the resulting heat of dilution will mask the specific binding enthalpy. Furthermore, the first injection is deliberately small (0.5 µL) and discarded from the final isotherm fit. This accounts for ligand diffusion across the syringe tip during the initial equilibration phase, which would otherwise skew the enthalpic integration of the first true data point.

Step-by-Step Workflow:

  • Sample Preparation: Co-dialyze the NPAA-containing peptide and the target protein against an identical buffer system (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours at 4°C.

  • Thermal Degassing: Degas both samples under vacuum at the exact experimental temperature (e.g., 25°C) for 10 minutes. Rationale: Microbubbles release heat upon bursting during stirring, causing erratic baseline noise.

  • Titration Phase: Load the protein into the sample cell and the NPAA ligand into the syringe. Execute a sequence of 20 injections (2 µL each, spaced 120 seconds apart) while stirring at 750 RPM.

  • Integration: Integrate the area under each power spike (µcal/s) to determine the heat released/absorbed per mole of injectant.

  • Thermodynamic Modeling: Fit the integrated data to an independent one-site binding model to simultaneously extract the dissociation constant ( KD​ ), binding enthalpy ( ΔH ), and binding stoichiometry ( n ). Calculate entropy using ΔG=−RTlnKD​=ΔH−TΔS .

ITCWorkflow S1 1. Buffer Equilibration Extensive Co-Dialysis S2 2. Thermal Degassing Vacuum Application S1->S2 Prevents Heats of Dilution S3 3. Sequential Titration Micro-Injections S2->S3 Eliminates Baseline Noise S4 4. Enthalpic Integration Peak Area Calculation S3->S4 Quantifies Heat (μcal/s) S5 5. Thermodynamic Modeling Extract ΔG, ΔH, -TΔS S4->S5 One-Site Binding Fit

Self-validating Isothermal Titration Calorimetry workflow for NPAAs.

Protocol 2: Formol Titrimetry for Transfer Free Energy ( ΔGt∘​ )

To understand how an NPAA partitions between aqueous environments and hydrophobic pockets (mimicking a receptor site), we measure the standard Gibbs energy of transfer ( ΔGt∘​ ) using the solubility method[7].

Causality & Self-Validation: Amino acids exist as zwitterions near neutral pH, making them terrible buffers and impossible to titrate directly with a base. By adding neutral formaldehyde (formol), we covalently convert the primary amine into a methylol derivative. This drastically lowers the pKa of the amino group, completely unmasking the carboxyl group so it can be accurately and sharply titrated with NaOH. This chemical derivatization ensures absolute stoichiometric accuracy in determining solubility limits.

Step-by-Step Workflow:

  • Saturation: Prepare supersaturated solutions of the NPAA in pure water and in varying fractions of a co-solvent (e.g., aqueous dimethylsulfoxide or sodium sulfate)[7].

  • Equilibration: Agitate the mixtures in a highly precise thermostatic water bath ( ±0.01 K) at five equidistant temperatures (e.g., 288.15 K to 308.15 K) for 48 hours to guarantee true thermodynamic equilibrium.

  • Formol Derivatization: Extract a filtered aliquot of the saturated solution. Add an excess of neutralized formaldehyde solution to the aliquot.

  • Titration: Titrate the unmasked carboxyl groups with standardized 0.1 M NaOH using phenolphthalein as an indicator.

  • Thermodynamic Calculation: Calculate the molar solubility ( S ). Derive the standard Gibbs energy of transfer ( ΔGt∘​ ) and the entropy of transfer ( ΔSt∘​ ) using the van 't Hoff equation: lnS=−RTΔH∘​+RΔS∘​ [7].

Conclusion

The strategic incorporation of non-proteinogenic amino acids is not merely a structural exercise; it is a profound manipulation of molecular thermodynamics. By leveraging conformational preorganization and precisely mapping solvation energies, drug developers can engineer peptide therapeutics that bypass the traditional limitations of canonical sequences. The rigorous application of self-validating calorimetric and titrimetric protocols ensures that these thermodynamic modifications translate reliably from in vitro characterization to clinical efficacy.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Thermodynamic Insights into Protein Dynamics and Drug Development. ResearchGate.[Link]

  • Temperature effect on the viscosity and heat capacity behaviour of some amino acids in water and aqueous magnesium chloride solutions. ResearchGate.[Link]

  • Quantum chemical study of molecular properties of small branched-chain amino acids in water. National Center for Biotechnology Information (PMC).[Link]

  • Volumetric, Viscometric and Refractive Index Behaviors of a-Amino Acids in Aqueous Caffeine Solution at Varying Temperatures. ResearchGate.[Link]

  • Thermodynamics of Transfer of Amino Acids from Water to Aqueous Sodium Sulfate. ResearchGate.[Link]

Sources

The Discovery and Biosynthesis of L-Homoisoleucine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of non-proteinogenic amino acids has fundamentally reshaped the landscape of natural product drug discovery. Among these, L-homoisoleucine (2-amino-4-methylhexanoic acid) stands out as a rare, structurally intriguing homo-amino acid characterized by an additional methylene unit in its aliphatic side chain. Originally dismissed as a mere fermentation byproduct, L-homoisoleucine is now recognized as a critical pharmacophore in several potent antimicrobial and cytotoxic secondary metabolites.

This whitepaper provides an in-depth mechanistic analysis of L-homoisoleucine’s historical discovery, its evolutionary biosynthesis via the hijacking of primary metabolic pathways, and the rigorous analytical protocols required for its isolation and stereochemical validation.

Historical Context: From Fermentation Artifact to Bioactive Pharmacophore

The chronological discovery of L-homoisoleucine illustrates a classic paradigm shift in natural product chemistry. It was first identified in 1976 by Kisumi et al. during the industrial fermentation of threonine to isoleucine by the bacterium Serratia marcescens[1]. Researchers observed that the formation of this "unnatural" byproduct was entirely repressed by the addition of L-leucine. This critical observation established the foundational causality: L-homoisoleucine formation is intimately linked to the branched-chain amino acid (BCAA) biosynthetic machinery[1].

For decades, the molecule remained an obscure artifact until advanced spectroscopic techniques enabled the structural elucidation of complex macrocyclic peptides. In 1994, L-homoisoleucine was identified as a core structural component of ergogaline , a novel ergot alkaloid isolated from the parasitic fungus Claviceps purpurea[2].

The pharmacological relevance of L-homoisoleucine was fully cemented with the discovery of mycoplanecins , potent anti-tuberculosis cyclic depsipeptides produced by Actinoplanes awajinensis[3], and in marine-derived "head-to-side-chain" cyclodepsipeptides like the pipecolidepsins, which exhibit significant cytoprotective properties[4]. Furthermore, benthic cyanobacteria (Phormidium sp.) have been shown to incorporate L-homoisoleucine into rare, highly toxic variants of microcystins[5].

Mechanistic Biosynthesis: Evolutionary Hijacking of the BCAA Pathway

The biosynthesis of L-homoisoleucine is a masterclass in enzymatic promiscuity and evolutionary adaptation. Rather than evolving a de novo pathway, producer organisms hijack the highly conserved leucine biosynthesis pathway to catalyze a +1 carbon chain elongation of non-native α -keto acids[3].

The Causality of Chain Elongation

The core logic of this biosynthesis relies on the structural similarity between α -ketoisovalerate (the natural precursor for leucine) and 2-keto-3-methylvalerate (the precursor for isoleucine).

  • Condensation: A specialized homolog of 2-isopropylmalate synthase (IPMS) catalyzes the condensation of 2-keto-3-methylvalerate with acetyl-CoA.

  • Isomerization & Decarboxylation: Homologs of isopropylmalate isomerase (IPMDH) and isopropylmalate dehydrogenase (ISMD) facilitate a water elimination/rehydration cycle followed by oxidative decarboxylation, yielding the elongated intermediate, 2-keto-4-methylhexanoate.

  • Transamination: A dedicated branched-chain aminotransferase installs the chiral α -amino group, finalizing the synthesis of L-homoisoleucine[3].

Biosynthesis A 2-Keto-3-methylvalerate (Isoleucine Precursor) B Acetyl-CoA Condensation (IPMS Homolog) A->B Acetyl-CoA C Isomerization & Decarboxylation (IPMDH / ISMD Homologs) B->C D 2-Keto-4-methylhexanoate (Elongated Intermediate) C->D CO2 + NADH E Transamination (Aminotransferase) D->E Glutamate F L-Homoisoleucine (NRPS Incorporation) E->F

Chain elongation pathway of L-homoisoleucine via BCAA enzyme homologs.

Quantitative Profiling of L-Homoisoleucine Natural Products

The incorporation of L-homoisoleucine into natural products is typically mediated by Non-Ribosomal Peptide Synthetases (NRPS). The extra methylene group increases the lipophilicity of the resulting peptide, often enhancing membrane permeability and target binding affinity.

Table 1: Quantitative Overview of L-Homoisoleucine-Containing Natural Products

Compound ClassSource OrganismBiological Target / ActivityMass (m/z)Key Structural Feature
Mycoplanecins Actinoplanes awajinensisDnaN sliding clamp (Anti-TB)~1100 - 1200Macrocyclic depsipeptide[3]
Microcystins (Hil-variants) Phormidium sp. (Cyanobacteria)Protein Phosphatases 1 & 2A980 - 1050Cyclic heptapeptide[5]
Pipecolidepsins Marine SpongesHIV-1 Viral Entry (Cytoprotective)~1400 - 1600Head-to-side-chain cyclodepsipeptide[4]
Ergogaline Claviceps purpureaMonoamine Receptors (Neurological)593.7Ergot alkaloid cyclol structure[2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing absolute stereochemistry is paramount. Mass spectrometry alone cannot differentiate between L-isoleucine, D-isoleucine, L-leucine, and L-homoisoleucine due to isobaric or near-isobaric overlaps.

To solve this, we employ a self-validating Marfey’s derivatization protocol . By reacting the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), enantiomers are converted into diastereomers. The logic is self-validating: we spike the matrix with a synthetic D-homoisoleucine standard. If the derivatization chemistry fails or racemization occurs during hydrolysis, the D-standard will either not derivatize or will present as a racemic doublet, immediately flagging a false positive.

Step-by-Step Methodology: Isolation and Stereochemical Assignment
  • Biomass Extraction & Partitioning:

    • Lyophilize 500 mg of bacterial/cyanobacterial biomass.

    • Extract with 70% aqueous methanol (3 × 10 mL) under sonication for 15 minutes.

    • Centrifuge at 10,000 × g; collect and dry the supernatant in vacuo.

  • Acid Hydrolysis:

    • Resuspend the dried extract in 1 mL of 6M HCl containing 1% phenol (to protect sensitive residues).

    • Seal in a glass ampoule under a nitrogen atmosphere and heat at 110°C for 24 hours.

    • Evaporate the HCl under a gentle stream of N2​ gas.

  • Marfey’s Derivatization (FDAA):

    • Reconstitute the hydrolysate in 100 µL of H2​O . Add 20 µL of 1M NaHCO3​ to ensure an alkaline pH (causality: FDAA requires a deprotonated amine for nucleophilic aromatic substitution).

    • Add 100 µL of 1% FDAA in acetone. Incubate at 40°C for 1 hour.

    • Quench the reaction with 20 µL of 1M HCl to stop the substitution and stabilize the diastereomers.

  • LC-MS/MS Stereochemical Profiling:

    • Inject 5 µL onto a C18 Reverse-Phase column (e.g., Kinetex 2.6 µm, 100 × 2.1 mm).

    • Run a gradient of 10-50% Acetonitrile in water (with 0.1% Formic Acid) over 30 minutes.

    • Monitor the specific MRM transitions for FDAA-homoisoleucine. Compare retention times strictly against the spiked synthetic L- and D- standards.

Workflow N1 Peptide Extraction (Solvent Partitioning) N2 Acid Hydrolysis (6M HCl, 110°C) N1->N2 N3 Derivatization (Marfey's Reagent) N2->N3 N4 LC-MS/MS Stereochemical Profiling N3->N4 N5 Data Validation (vs. Synthetic Standards) N4->N5

Self-validating analytical workflow for stereochemical assignment of L-homoisoleucine.

Future Perspectives in Drug Development

The discovery of L-homoisoleucine has transitioned from an academic curiosity to a highly sought-after moiety in rational drug design. Because it is non-proteinogenic, its incorporation into synthetic peptide therapeutics confers profound resistance to human proteases, drastically increasing the in vivo half-life of drug candidates. Furthermore, the elucidation of its biosynthetic gene clusters (like those found in Actinoplanes) opens the door for combinatorial biosynthesis—allowing researchers to engineer host organisms to produce novel, unnatural peptide libraries at scale.

References

  • Kisumi, M., Sugiura, M., Kato, J., & Chibata, I. (1976). L-Norvaline and L-homoisoleucine formation by Serratia marcescens. The Journal of Biochemistry. 1

  • Cvak, L., et al. (1994). Ergogaline, a new ergot alkaloid, produced by Claviceps purpurea: isolation, identification, crystal structure and molecular conformation. Journal of the Chemical Society, Perkin Transactions 2. 2

  • Chen, Y., et al. (2024). Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins. Nature Communications. 3

  • Salvador, L. A., et al. (2013). “Head-to-Side-Chain” Cyclodepsipeptides of Marine Origin. Marine Drugs. 4

  • Entfellner, E., et al. (2019). The Biosynthesis of Rare Homo-Amino Acid Containing Variants of Microcystin by a Benthic Cyanobacterium. Toxins. 5

Sources

Engineering Next-Generation Therapeutics: The Pharmaceutical Applications of Chiral Homoisoleucine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The fundamental bottleneck in translating peptide-based discoveries into viable clinical therapeutics is their inherent pharmacokinetic instability. Natural α-peptides are rapidly degraded by endogenous proteases, severely limiting their oral bioavailability and in vivo half-life. As a Senior Application Scientist specializing in peptide engineering, I have observed a paradigm shift toward the use of non-natural amino acids to circumvent these limitations. Among these, chiral homoisoleucine derivatives—specifically L-β-homoisoleucine and L-γ-homoisoleucine—have emerged as critical building blocks. By inserting an additional methylene group into the peptide backbone while preserving the highly specific branched aliphatic side chain, researchers can engineer therapeutics with unprecedented proteolytic resistance, enhanced target affinity, and the potential for oral administration.

The Structural & Mechanistic Rationale

The transition from natural L-isoleucine to its β- or γ-homo derivatives is driven by precise structural causality. In standard α-peptides, the distance between the amine and carboxyl groups is a single carbon atom. When β-amino acids are introduced into peptide sequences, they prevent biological degradation by proteolytic enzymes[1].

The causality here is purely geometric: the insertion of an extra -CH₂- group fundamentally alters the Ramachandran-equivalent dihedral angles of the peptide backbone. Endopeptidases and exopeptidases rely on a highly conserved spatial arrangement to orient the scissile peptide bond within their catalytic triads. The extended backbone of a β-homoisoleucine residue disrupts this recognition, rendering the modified peptide practically invisible to standard enzymatic hydrolysis. Furthermore, the preservation of the sec-butyl side chain ensures that the unique steric properties and binding affinities for target receptors are maintained[2].

G A Natural α-Peptide Bond B Protease Active Site Recognition A->B C Rapid Enzymatic Hydrolysis B->C D β-Homoisoleucine Incorporation E Extra Methylene Group Insertion D->E F Disrupted Protease Recognition E->F G Prolonged In Vivo Half-Life F->G

Mechanistic pathway of protease resistance induced by β-homoisoleucine.

Key Pharmaceutical Applications
2.1. Autoimmune and Inflammatory Diseases (IL-23 Receptor Inhibitors)

One of the most promising contemporary applications of homoisoleucine is in the treatment of inflammatory bowel disease (IBD), Crohn's disease, and psoriasis. Historically, targeting the IL-23 pathway required monoclonal antibodies (e.g., Risankizumab), which must be injected. However, recent clinical developments have focused on cyclic peptide inhibitors. Patent literature reveals that incorporating L-β-homoisoleucine into these macrocyclic IL-23R inhibitors provides the extreme gastrointestinal stability required for oral administration[3]. The hydrophobic side chain of homoisoleucine perfectly anchors into the lipophilic pockets of the IL-23 receptor, blocking its signaling cascade.

2.2. Antimicrobial and Antitubercular Agents

The rise of multidrug-resistant bacteria (MDRB) has forced researchers to look toward complex natural products. Marine-derived cyclodepsipeptides frequently contain rare amino acids like L-homoisoleucine[4]. For instance, griselimycin and mycoplanecin are potent antitubercular macrocycles targeting the DnaN sliding clamp of Mycobacterium tuberculosis; their biosynthesis relies on pathways that generate homo-amino acid building blocks[5]. In synthetic efforts, researchers have successfully substituted complex native residues with β-homoisoleucine to study structure-activity relationships in antimicrobial agents like nodupetide[6].

2.3. Cardiovascular Peptidomimetics

In the realm of cardiovascular drug design, homoisoleucine has been utilized to decouple therapeutic efficacy from metabolic clearance. Early seminal work demonstrated the synthesis of Angiotensin II analogs incorporating β-homoisoleucine residues[7]. These modifications successfully extended the duration of action in in vivo models by shielding the peptide from rapid degradation by angiotensinases.

Quantitative Data: Comparative Analysis

To quantify the impact of this substitution, the following table summarizes the physicochemical and pharmacokinetic differences between the natural α-amino acid and its β-homo derivative.

ParameterNatural L-IsoleucineL-β-HomoisoleucinePharmaceutical Impact
Backbone Structure α-amino acidβ-amino acid (extra -CH₂-)Alters dihedral angles, inducing distinct, stable secondary structures (e.g., 14-helices).
Proteolytic Stability Low (Rapid hydrolysis)High (Resistant to peptidases)Significantly extends in vivo half-life, enabling potential oral bioavailability.
Steric Hindrance ModerateHighEnhances target receptor specificity by restricting conformational flexibility.
Hydrophobicity (LogP) BaselineIncreasedImproves membrane permeability and binding affinity to hydrophobic target pockets.
Experimental Workflows & Protocols

As an Application Scientist, I mandate that all protocols be self-validating. The incorporation of β-amino acids introduces specific synthetic challenges—namely, reduced coupling kinetics due to the steric bulk of the shifted side chain. The following workflow outlines an optimized Solid-Phase Peptide Synthesis (SPPS) approach.

SPPS Start Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-L-β-Homoisoleucine (DIC/Oxyma Pure) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cleave Cleavage & Global Deprotection (TFA/TIPS/H2O) Wash2->Cleave Purify RP-HPLC Purification Cleave->Purify

Step-by-step SPPS workflow for integrating Fmoc-L-β-homoisoleucine.

Protocol 1: Optimized SPPS of β-Homoisoleucine Peptides

Causality Check: Standard HBTU/DIEA coupling chemistry often fails or yields significant deletion sequences when coupling β-amino acids due to steric hindrance. We substitute this with DIC/Oxyma Pure, which provides superior reaction kinetics for sterically demanding residues.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). The basic environment selectively cleaves the N-terminal Fmoc protecting group.

  • Coupling: Dissolve 4 equivalents of Fmoc-L-β-homoisoleucine and 4 equivalents of Oxyma Pure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow the reaction to proceed for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove unreacted reagents and byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours to release the peptide and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC (RP-HPLC).

Protocol 2: Self-Validating Plasma Stability Assay

Validation Logic: To empirically prove the protease resistance imparted by β-homoisoleucine, the synthesized peptide must be tested against an α-isoleucine control in a biologically relevant matrix.

  • Incubation: Incubate 10 μM of the β-homoisoleucine peptide and the α-isoleucine control peptide independently in 25% human blood plasma at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 50 μL aliquots. Quench enzymatic activity immediately by adding 50 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining intact peptide mass.

  • System Validation: The assay is considered valid only if the α-isoleucine control exhibits a half-life of <2 hours (confirming the plasma proteases are active). A successful β-homoisoleucine derivative should demonstrate >80% intact peptide remaining at the 24-hour mark.

References
  • Fmoc-L-β-homoisoleucine – Chem-Impex. Chem-Impex International.
  • “Head-to-Side-Chain” Cyclodepsipeptides of Marine Origin. MDPI - Marine Drugs.
  • The homo-amino acid building blocks of MPs are built by a pathway mimicking BCAA biosynthesis. ResearchGate.
  • WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor. Google Patents.
  • Synthesis of angiotensin II analogs by incorporating .beta.-homotyrosine or .beta.-homoisoleucine residues. Journal of Medicinal Chemistry - ACS Publications.
  • Beta-amino acids: versatile peptidomimetics. ResearchGate.
  • Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity. RSC Publishing.

Sources

Methodological & Application

The Synthetic Versatility of (2S)-2-amino-4-methylhexanoic Acid: A Chiral Building Block for Advanced Pharmaceutical and Peptidic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Chirality and the Rise of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and development, the demand for molecular complexity and stereochemical precision is paramount. Chiral molecules, particularly enantiomerically pure amino acids and their derivatives, form the cornerstone of a vast array of pharmaceuticals. Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, offer a unique toolkit for medicinal chemists. Their distinct side chains and stereochemistries can impart novel pharmacological properties, enhance metabolic stability, and constrain peptide conformations to improve target affinity and selectivity.[1]

This guide delves into the utility of (2S)-2-amino-4-methylhexanoic acid , a non-proteinogenic amino acid, as a versatile chiral building block. We will explore its synthesis, derivatization, and incorporation into complex molecular scaffolds, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of (2S)-2-amino-4-methylhexanoic acid

(2S)-2-amino-4-methylhexanoic acid is commercially available, most commonly as its hydrochloride salt.[2] Understanding its basic properties is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H15NO2[3]
Molecular Weight 145.20 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Stereochemistry (S)-configuration at the α-carbonBy definition

Asymmetric Synthesis: Accessing the Chiral Scaffold

The enantioselective synthesis of non-proteinogenic α-amino acids is a significant area of research.[4] One of the most robust methods for preparing compounds like (2S)-2-amino-4-methylhexanoic acid involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[5][6] This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.

A prominent example is the use of Evans oxazolidinone auxiliaries.[1] The chiral auxiliary is first acylated with a glycine moiety, which is then deprotonated to form a chiral enolate. This enolate reacts with an appropriate electrophile, in this case, a 1-halo-2-methylbutane derivative, with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid.

Application in Peptide Synthesis: Crafting Novel Peptidomimetics

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties. (2S)-2-amino-4-methylhexanoic acid can introduce unique conformational constraints and increase resistance to enzymatic degradation.[7] The most common method for this is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

Protocol 1: N-Terminal Fmoc Protection of (2S)-2-amino-4-methylhexanoic acid

To utilize (2S)-2-amino-4-methylhexanoic acid in SPPS, its α-amino group must first be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.[]

Materials:

  • (2S)-2-amino-4-methylhexanoic acid hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve (2S)-2-amino-4-methylhexanoic acid hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Fmoc-(2S)-2-amino-4-methylhexanoic acid-OH.[6]

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-(2S)-4-Me-Hex-Gly-NH2) to demonstrate the coupling of the Fmoc-protected building block.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • Fmoc-(2S)-2-amino-4-methylhexanoic acid-OH (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS):

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Characterization Characterize (MS, HPLC) Purification->Characterization End End: Pure Peptide Characterization->End

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Gly-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling ((2S)-2-amino-4-methylhexanoic acid):

    • Deprotect the resin-bound glycine with 20% piperidine in DMF.

    • Wash with DMF.

    • Couple Fmoc-(2S)-2-amino-4-methylhexanoic acid-OH (3 eq) using the same activation method.

    • Wash with DMF.

  • Third Amino Acid Coupling (Alanine):

    • Deprotect the resin-bound dipeptide.

    • Wash with DMF.

    • Couple Fmoc-Ala-OH (3 eq).

    • Wash with DMF.

  • N-terminal Acetylation:

    • Deprotect the final Fmoc group.

    • Wash with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq) and TEA (10 eq) in DMF for 30 minutes.

    • Wash with DMF and then DCM.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.[9]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[10][11]

Applications in Natural Product Synthesis: The Case of Leucinostatins

(2S)-2-amino-4-methylhexanoic acid is structurally related to amino acid residues found in the leucinostatin family of peptide antibiotics.[12] These natural products exhibit a range of biological activities, including antimicrobial and anticancer properties.[13] The synthesis of leucinostatin analogues often requires the preparation of non-standard amino acids with similar structural motifs. The methodologies used for the asymmetric synthesis of (2S)-2-amino-4-methylhexanoic acid are directly applicable to the synthesis of these more complex building blocks.[14]

Conclusion

(2S)-2-amino-4-methylhexanoic acid stands as a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its incorporation into peptides can enhance their pharmacological profiles, and its structural motif is relevant to the synthesis of natural products. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this and other non-proteinogenic amino acids in their drug discovery and development endeavors.

References

  • Dellaria Jr., J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916–3926. Available at: [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Available at: [Link]

  • Graham, R., & Ryu, C.-Y. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/mass spectrometry (LC/MS). Agilent Technologies. Available at: [Link]

  • Brand, S., et al. (2021). Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action. ChemMedChem, 16(10), 1648-1658. Available at: [Link]

  • El Hadrami, M., et al. (1991). Synthesis of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8 oxodecanoic acid and (4S,E)-4-methylhex-2-enoic acid constituents of leucinostatines. Tetrahedron Letters, 32(31), 3985-3988. Available at: [Link]

  • Xu, F., et al. (2016). Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLoS Pathogens, 12(7), e1005685. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Ager, D. J., & Schaad, D. R. (1995). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 117(35), 9082-9083. Available at: [Link]

  • Soloshonok, V. A., & Kukhar, V. P. (2008). Asymmetric synthesis of non-proteinogenic amino acids. Wiley-VCH.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis–The Essentials (pp. 3-9). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Almac. (2014). 5 Dimensional Structural Characterization of Synthetic Peptides. Available at: [Link]

  • van den Berg, M. A. (2005). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 70(14), 5497-5506. Available at: [Link]

  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Application Note: Catalytic Enantioselective Alkylation for the Synthesis of (2S,3S)-Homoisoleucine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Homoisoleucine

Homoisoleucine, a non-canonical β-branched α-amino acid, is a crucial chiral building block in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity by probing steric and hydrophobic interactions within receptor binding pockets. The primary challenge in its synthesis lies in the precise and simultaneous control of two adjacent stereocenters at the α and β positions. This guide details a robust and highly stereoselective method for generating (2S,3S)-homoisoleucine via catalytic enantioselective alkylation, leveraging the power of chiral phase-transfer catalysis.

Pillar 1: Expertise & Experience - The Causality Behind the Catalytic Approach

The asymmetric synthesis of β-branched α-amino acids like homoisoleucine is a formidable challenge because the alkylation of a simple glycine enolate equivalent with a secondary alkyl halide can result in a mixture of four stereoisomers. A successful strategy must, therefore, control both the facial selectivity of the enolate attack (controlling the α-stereocenter) and the diastereoselectivity of the reaction with the chiral electrophile (controlling the β-stereocenter).

While methods employing chiral auxiliaries are effective, they require stoichiometric amounts of the chiral director and additional synthetic steps for attachment and removal.[1][2] In contrast, catalytic asymmetric methods offer a more elegant and atom-economical solution. Among these, chiral Phase-Transfer Catalysis (PTC) has emerged as a particularly powerful tool for the synthesis of α-amino acids.[3][4][5][6]

The core principle of PTC involves using a catalyst, typically a quaternary ammonium salt, to transport an anionic species from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs.[4][7] By employing a chiral, non-racemic PTC, the catalyst itself creates a chiral environment around the ion pair, enabling enantioselective transformations.[3][5]

For the synthesis of homoisoleucine, the key transformation is the alkylation of a glycine Schiff base enolate with a sec-butyl halide. The benzophenone imine of a glycine ester is an ideal substrate because:

  • The α-protons are sufficiently acidic to be deprotonated by a moderately strong base (e.g., CsOH or KOH).

  • The resulting enolate is stabilized.

  • The bulky benzophenone group effectively prevents dialkylation.[4]

The breakthrough work by the groups of Maruoka and Ooi demonstrated that specifically designed C₂-symmetric chiral phase-transfer catalysts can achieve exceptional levels of diastereo- and enantioselectivity in the alkylation of a glycine Schiff base with racemic secondary alkyl halides.[3][8] This reaction proceeds through an efficient kinetic resolution of the racemic electrophile, where one enantiomer of the alkyl halide reacts significantly faster than the other, leading to a product with high stereopurity.[8]

This application note will focus on a protocol inspired by this work for the synthesis of the syn-diastereomer of homoisoleucine, which corresponds to the desired (2S,3S) configuration when using the appropriate catalyst enantiomer.

Pillar 2: Trustworthiness - A Self-Validating System

The reliability of this protocol is ensured by a multi-faceted approach to validation at each critical stage.

  • Catalyst Integrity: The performance of the chiral phase-transfer catalyst is the cornerstone of this method. Its purity and structural integrity must be confirmed before use. The catalyst's efficacy is benchmarked against literature standards using a model reaction, ensuring consistent stereochemical outcomes.

  • Reaction Monitoring: The progress of the alkylation is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting glycinate. This prevents ambiguity in yield calculations and downstream processing.

  • Stereochemical Analysis: This is the most critical validation step.

    • Diastereomeric Ratio (d.r.): The crude, protected product is analyzed by ¹H NMR spectroscopy. The integration of well-resolved signals corresponding to the α-protons of the syn and anti diastereomers provides the diastereomeric ratio.

    • Enantiomeric Excess (ee): Following purification, the enantiomeric excess of the major diastereomer is determined using chiral High-Performance Liquid Chromatography (HPLC). A calibrated column and a validated method are essential for obtaining accurate ee values.

  • Absolute Configuration Confirmation: The absolute configuration of the final product can be unequivocally determined by comparison to a known standard, or through X-ray crystallography of a suitable crystalline derivative. The stereochemical outcome is predictable based on the catalyst's known stereochemical preference.[5]

Pillar 3: Authoritative Grounding & Protocol

The protocol described below is based on the highly successful method developed by Maruoka, Ooi, and coworkers for the stereoselective synthesis of β-branched α-amino acids.[3][8]

Experimental Workflow

The overall synthetic route involves three main stages: preparation of the glycine Schiff base substrate, the key catalytic asymmetric alkylation, and finally, the deprotection to yield the target amino acid.

G cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: Catalytic Alkylation cluster_2 Stage 3: Deprotection A Glycine tert-butyl ester C N-(Diphenylmethylene)glycine tert-butyl ester A->C Transimination B Benzophenone imine B->C G Protected (2S,3S)-Homoisoleucine (syn-product) C->G Phase-Transfer Catalysis D rac-2-Bromobutane D->G E Chiral PTC (e.g., (R,R)-Maruoka Catalyst) E->G F CsOH·H₂O F->G I (2S,3S)-Homoisoleucine G->I Hydrolysis H Aqueous Acid (e.g., HCl) H->I

Caption: Overall workflow for homoisoleucine synthesis.

Catalytic Cycle

The catalytic cycle illustrates the mechanism of phase-transfer catalysis in this asymmetric alkylation.

G cluster_legend Legend A [QX⁻]org B [QEnolate⁻]org A->B Anion Exchange C Gly-SBorg G Productorg B->G Alkylation (Stereocontrolled) D Enolate⁻aq C->D Deprotonation D->B Phase Transfer E M⁺OH⁻aq F M⁺X⁻aq E->F H₂O G->A Catalyst Regeneration H R-Xorg L1 Q* = Chiral Quaternary Ammonium Catalyst L2 Gly-SB = Glycine Schiff Base L3 R-X = sec-Butyl Halide L4 M⁺ = Metal Cation (e.g., Cs⁺) L5 org = Organic Phase L6 aq = Aqueous/Solid Phase

Caption: Generalized catalytic cycle for asymmetric PTC alkylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester

  • To a round-bottom flask equipped with a magnetic stirrer, add glycine tert-butyl ester hydrochloride (1.0 eq) and dichloromethane (DCM, ~5 M).

  • Add benzophenone imine (1.1 eq). Stir the mixture at room temperature.

  • The reaction is typically complete within 2-4 hours. Monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, filter the reaction mixture to remove the ammonium hydrochloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often used in the next step without further purification.

Protocol 2: Catalytic Enantioselective Alkylation

Safety Precaution: Handle strong bases (CsOH) and alkylating agents with appropriate personal protective equipment.

  • To a jacketed reaction vessel under an inert atmosphere (Nitrogen or Argon), add the N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and toluene (~0.2 M).

  • Add the chiral phase-transfer catalyst, for instance, an (R,R)-N-spiro C₂-symmetric quaternary ammonium bromide (0.01 eq, 1 mol%).[3]

  • Add 18-crown-6 (0.1 eq).

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C) using a circulating chiller.

  • In a separate flask, prepare a solution or slurry of cesium hydroxide monohydrate (CsOH·H₂O, 5.0 eq) in toluene.

  • Add the racemic 2-bromobutane (1.5 eq) to the reaction mixture.

  • Begin vigorous stirring and add the CsOH slurry dropwise or in portions over 10-15 minutes.

  • Stir the reaction mixture vigorously at the set temperature for the required time (typically 1-4 hours). Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by silica gel chromatography.

Protocol 3: Deprotection to (2S,3S)-Homoisoleucine

  • Dissolve the purified, protected amino acid ester in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Add aqueous hydrochloric acid (e.g., 3M HCl, ~5-10 eq) and stir the biphasic mixture vigorously at room temperature.

  • The reaction progress can be monitored by the disappearance of the starting material on TLC. The benzophenone byproduct is easily visualized.

  • Upon completion (typically 12-24 hours), transfer the mixture to a separatory funnel and wash the aqueous layer with an organic solvent (e.g., DCM or ether) to remove the benzophenone.

  • The aqueous layer containing the amino acid hydrochloride salt can be concentrated under reduced pressure.

  • The free amino acid can be obtained by ion-exchange chromatography or by neutralization with a suitable base (e.g., propylene oxide or pyridine) followed by crystallization or precipitation.

Data Presentation: Expected Results

The following table summarizes representative data for the alkylation step, based on literature precedents for similar β-branched amino acids.[3][8]

EntryElectrophileCatalystTemp (°C)Time (h)Yield (%)d.r. (syn:anti)ee (%) of syn
1rac-2-Bromobutane(R,R)-Catalyst02~85>95:5>95
2rac-2-Bromobutane(R,R)-Catalyst-204~80>99:1>98

References

  • Ooi, T.; Kato, D.; Inamura, K.; Ohmatsu, K.; Maruoka, K. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters2007 , 9 (20), 3945–3948. [Link]

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv2021 . [Link]

  • Cai, Y., et al. Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv2021 . [Link]

  • Asymmetric Alkylation. Buchler GmbH. [Link]

  • Ooi, T.; Kato, D.; Inamura, K.; Ohmatsu, K.; Maruoka, K. Practical stereoselective synthesis of beta-branched alpha-amino acids through efficient kinetic resolution in the phase-transfer-catalyzed asymmetric alkylations. Organic letters2007 , 9(20), 3945-8. [Link]

  • Zhang, Y., et al. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis2021 . [Link]

  • Ooi, T.; Kato, D.; Inamura, K.; Ohmatsu, K.; Maruoka, K. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters2007 , 9 (20), 3945-3948. [Link]

  • Maruoka Catalysts. NAGASE & CO., LTD.[Link]

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Aldrichimica Acta2001 , 34, 3-15. [Link]

  • Nun, P., et al. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry2012 , 18(12), 3773-9. [Link]

  • Pecchini, P.; Bernardi, L. Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Organic & Biomolecular Chemistry2024 . [Link]

  • Lygo, B.; Beaumont, D. J. Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA2007 , 61(5), 257-260. [Link]

  • Asymmetric alkylation of glycine-Schiff base 1 with alkyl halide. ResearchGate. [Link]

  • Andrews, D. R.; Rzepa, H. S.; Slawin, A. M. Z.; Widdowson, D. A. The first enantioselective synthesis of the amino acid, (2S,3S,4R)-γ-hydroxyisoleucine using a palladium(ii) catalysed 3,3-sigmatropic rearrangement. Organic & Biomolecular Chemistry2004 , 2(6), 808-809. [Link]

  • Bode, J. W. Catalytic Enantioselective Synthesis of Amino Acids. ETH Zurich. [Link]

  • Asymmetric Synthesis. University of Namibia. [Link]

  • Asymmetric alkylation of a glycinate Schiff base with different types of bromides, in particular benzylbromide derivatives, organocatalyzed with the dendrimer functionalized with (+)-cinchonine, as shown in Scheme 6. ResearchGate. [Link]

  • Zhang, X., et al. Asymmetric catalytic synthesis of β-branched amino acids via highly enantioselective hydrogenation of α-enamides. Journal of the American Chemical Society2010 , 132(38), 13202-13203. [Link]

  • Chen, Y-C. Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines. Catalysis Science & Technology2011 , 1(4), 545-557. [Link]

  • O'Donnell, M. J.; Boniece, J. M.; Earp, S. E. The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters1978 , 19(29), 2641-2644. [Link]

  • Literature by keyword: O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Diastereomers of 2-Amino-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 2-amino-4-methylhexanoic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and methodologies. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your separation strategies effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereochemistry of 2-amino-4-methylhexanoic acid and the principles behind its separation.

Q1: How many stereoisomers does 2-amino-4-methylhexanoic acid have, and what is the difference between enantiomers and diastereomers?

A1: 2-amino-4-methylhexanoic acid possesses two chiral centers (at the C2 and C4 positions). The number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. Therefore, there are 2² = 4 stereoisomers.[1] These exist as two pairs of enantiomers.

  • Enantiomers are non-superimposable mirror images of each other (e.g., (2R, 4R) and (2S, 4S)). They have identical physical properties in an achiral environment, making their separation challenging.

  • Diastereomers are stereoisomers that are not mirror images of each other (e.g., (2R, 4R) and (2R, 4S)). Crucially, diastereomers have different physical and chemical properties, such as solubility, boiling point, and chromatographic retention times on achiral stationary phases, which allows for their separation using standard laboratory techniques.[2][3][4]

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2R, 4R 2R, 4R 2S, 4S 2S, 4S 2R, 4R->2S, 4S Enantiomers 2R, 4S 2R, 4S 2R, 4R->2R, 4S Diastereomers 2S, 4R 2S, 4R 2R, 4R->2S, 4R Diastereomers 2S, 4S->2R, 4S Diastereomers 2S, 4S->2S, 4R Diastereomers 2R, 4S->2S, 4R Enantiomers hplc_workflow start_node Start: Define Separation Goal screen_node 1. Initial Screening (Achiral Column: C18, Phenyl) (Mobile Phase: ACN/H2O, MeOH/H2O) start_node->screen_node eval1_node Separation Observed? screen_node->eval1_node optim_node 2. Optimization - Adjust % Organic Solvent - Modify pH / Buffer - Change Temperature eval1_node->optim_node Yes change_col_node Change Column Type (e.g., different phase or brand) eval1_node->change_col_node No eval2_node Resolution (Rs) ≥ 1.5? optim_node->eval2_node eval2_node->optim_node No end_node End: Validated Method eval2_node->end_node Yes change_col_node->screen_node crystallization_troubleshooting start_node Problem Encountered q1 No Crystals Formed? start_node->q1 q2 Product 'Oiling Out'? start_node->q2 q3 Low Diastereomeric Excess (d.e.)? start_node->q3 s1a Solution is too dilute. Increase concentration via evaporation or anti-solvent addition. q1->s1a Yes s1b Solvent is inappropriate. Perform a solvent screen (alcohols, esters, etc.). q1->s1b Yes s1c Nucleation is inhibited. Scratch flask, seed with crystals, or sonicate. q1->s1c Yes s2a Solution is too concentrated or cooling is too fast. Dilute with more solvent and/or cool more slowly. q2->s2a Yes s2b Solvent is inappropriate. Change to a solvent system that better stabilizes the crystal lattice. q2->s2b Yes s3a Poor selectivity in the chosen solvent. Optimize solvent system; a slower cooling rate may help. q3->s3a Yes s3b Equilibrium not reached. Recrystallize the obtained salt, potentially in a different solvent. q3->s3b Yes

Sources

resolving solubility issues of hydrophobic non-canonical amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for Non-Canonical Amino Acid (ncAA) Engineering. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals who are pushing the boundaries of genetic code expansion.

Incorporating highly hydrophobic ncAAs—such as 1-naphthylalanine, norleucine, or heavily fluorinated variants—presents significant thermodynamic challenges. This guide bypasses surface-level advice to explain the causality behind aggregation, providing you with self-validating protocols and authoritative, field-proven methodologies to keep your translation systems robust and your yields high.

Mechanistic Overview: The Solubilization Workflow

To successfully incorporate a hydrophobic ncAA, the molecule must be shepherded through multiple aqueous environments—from initial dissolution to tRNA aminoacylation, and finally into the ribosomal translation machinery.

G N1 Hydrophobic ncAA Powder N2 Solvent Optimization (DMSO / NaOH) N1->N2 Dissolve N3 tRNA Aminoacylation (Flexizyme / o-aaRS) N2->N3 Charge tRNA N4 Precipitation & Recovery (EtOH / KOAc pH 5.0) N3->N4 Quench & Isolate N5 Cell-Free Translation (CFPS) N4->N5 Translate

Workflow for solubilizing and incorporating hydrophobic ncAAs into cell-free translation systems.

Troubleshooting Guide & FAQs

Q1: Why do highly hydrophobic ncAAs (e.g., 1-Naphthylalanine, fluorinated amino acids) form gels or suspensions instead of dissolving in standard aqueous buffers? A1: This is driven by the thermodynamic hydrophobic effect. Water molecules are forced to form a highly ordered clathrate cage around the non-polar side chains of these ncAAs, which drastically decreases the entropy of the system. To minimize this unfavorable entropic state, the hydrophobic molecules aggregate, forming visible suspensions or gels. This lipophilicity is especially pronounced in heavily fluorinated ncAAs, which are designed to enhance cell permeability and metabolic stability but inherently resist aqueous solvation[1].

Q2: How can I solubilize these ncAAs for cell-free protein synthesis (CFPS) without denaturing the translation machinery? A2: You must use a co-solvent strategy that disrupts the hydrogen bonding network of water just enough to accommodate the ncAA, without stripping the essential hydration shells from the ribosomes and polymerases.

  • For base-tolerant ncAAs: Suspend the amino acid in water and solubilize it using 1–2 M equivalents of NaOH to yield a final concentration of 100 mM[2]. The deprotonation of the carboxylic acid forms a highly soluble sodium salt.

  • For DMSO solubilization: Prepare a concentrated stock in 100% DMSO. When diluting into the CFPS reaction, ensure the final DMSO concentration remains ≤2% (v/v)[3]. Exceeding this threshold causes the translation machinery to precipitate. Additionally, supplementing the reaction with 0.005% Tween-20 can prevent the hydrophobic ncAAs from non-specifically adsorbing to the plastic walls of your reaction vessel[4].

Q3: During the preparation of ncAA-tRNAs using Flexizymes or orthogonal aaRS, my hydrophobic ncAA precipitates out of the reaction mixture. How do I prevent this? A3: The tRNA aminoacylation reaction can tolerate significantly higher organic solvent concentrations than the final translation step. You can safely perform the charging reaction in up to 20% DMSO[5]. This high solvent concentration maintains the solubility of the ncAA cyanomethyl active esters (CMEs) or dinitrobenzyl esters (DBEs) during the esterification process.

Q4: How do I store the aminoacylated tRNA (ncAA-tRNA) to maintain solubility and stability before adding it to the translation mix? A4: After the charging reaction, you must quench the system with 3 volumes of 600 mM NH₄OAc (pH 5.0) and precipitate the product with ethanol[5]. Resuspend the resulting ncAA-tRNA pellet in 10 mM Potassium Acetate (KOAc) at pH 5.0 and store at −80 °C[5]. Causality note: The acidic pH is critical. It ensures the α-amine of the ncAA remains protonated, preventing it from acting as a nucleophile and attacking the delicate ester bond linking the ncAA to the tRNA.

Quantitative Data: Solvent Tolerance Limits

To prevent systemic failure during your experiments, adhere to the following empirically validated solvent thresholds.

Component / SolventMaximum Tolerated ConcentrationMechanistic Effect / Causality
DMSO in CFPS ≤ 2.0% (v/v) Higher concentrations strip the hydration shell from ribosomal RNA and proteins, leading to irreversible denaturation and translation arrest[3].
DMSO in tRNA Charging ≤ 20.0% (v/v) Tolerated by Flexizymes (eFx/dFx); prevents hydrophobic ncAA esters from crashing out of solution during the acylation step[5].
NaOH for ncAA Stocks 1–2 M equivalents Deprotonates the carboxylic acid to form a highly soluble sodium salt without causing base-catalyzed racemization of the α-carbon[2].
Tween-20 in CFPS 0.005% (v/v) Acts as a mild surfactant to reduce hydrophobic adsorption of the synthesized peptide to the reaction vessel walls without lysing the system[4].

Self-Validating Experimental Protocols

Protocol 1: Preparation of 100 mM Hydrophobic ncAA Stock Solutions

This protocol ensures complete solvation prior to introduction into biological systems.

  • Weighing: Weigh the required amount of the hydrophobic ncAA powder into a sterile, solvent-resistant microcentrifuge tube.

  • Initial Solvation:

    • Option A (DMSO): Add 100% anhydrous DMSO to achieve a 100 mM concentration. Vortex vigorously for 2 minutes.

    • Option B (NaOH): Suspend the powder in molecular biology grade water. Add 1 to 2 molar equivalents of 1M NaOH dropwise while vortexing until the solution clears[2].

  • Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Self-Validation: If a pellet forms, the ncAA is not fully dissolved. For DMSO stocks, warm the tube to 37 °C for 10 minutes. For NaOH stocks, add an additional 0.1 molar equivalent of NaOH.

  • Storage: Aliquot the clear supernatant to avoid freeze-thaw cycles and store at −20 °C.

Protocol 2: Flexizyme-Mediated Aminoacylation and Recovery of Hydrophobic ncAA-tRNAs

This protocol isolates the charged tRNA while protecting the fragile ester bond.

  • Reaction Setup: In a buffer containing 0.1 M K-HEPES (pH 7.5), 0.1 M KCl, and 600 mM MgCl₂, combine 20 μM tRNA, 20 μM Flexizyme (dFx or eFx), and 5 mM of the activated ncAA ester[5].

  • Solvent Adjustment: Add DMSO to a final concentration of 20% (v/v) to keep the hydrophobic ncAA ester in solution[5]. Incubate on ice for the optimal time determined by the specific ncAA side chain.

  • Quenching: Stop the reaction by adding 3 volumes of 600 mM NH₄OAc (pH 5.0)[5]. Causality: This drops the pH, protonating the α-amine and preventing intramolecular cyclization/hydrolysis.

  • Precipitation: Add 3 volumes of ice-cold 100% ethanol. Incubate at −20 °C for 30 minutes, then centrifuge at 20,000 x g for 15 minutes at 4 °C.

  • Recovery & Validation: Discard the supernatant. Wash the pellet with 70% ethanol (pH adjusted to 5.0 with KOAc) and air-dry briefly. Resuspend the pellet in 10 mM KOAc (pH 5.0)[5]. Self-Validation: Run a small aliquot on an acidic urea-PAGE gel to confirm the mass shift associated with successful tRNA aminoacylation.

Sources

optimizing coupling reagents for sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic barriers associated with sterically hindered amino acids.

When incorporating residues like α-aminoisobutyric acid (Aib), N-methylated amino acids, or D-amino acids, standard coupling protocols frequently fail. This guide bypasses basic SPPS tutorials to focus strictly on the causality of these failures, the mechanistic rationale for advanced reagent selection, and self-validating protocols to ensure synthetic success.

Diagnostic Workflow for Hindered Couplings

Before altering your entire synthesis strategy, use the following decision tree to systematically identify and resolve kinetic bottlenecks caused by steric hindrance.

G N1 Identify Hindered Coupling (e.g., Aib, N-Me) N2 Current Reagent? N1->N2 N3 Standard (HBTU/DIC) N2->N3 N4 Advanced (HATU/COMU) N2->N4 N5 Upgrade Reagent Switch to COMU or PyAOP N3->N5 N6 Optimize Base (TMP or DIEA) N4->N6 N5->N6 N7 Apply Microwave Heating (75°C) N6->N7 If incomplete N8 Self-Validation: Microcleavage LC-MS N6->N8 If complete N7->N8

Decision tree for troubleshooting sterically hindered peptide couplings.

The Causality of Steric Hindrance: FAQs

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt fail when coupling α-aminoisobutyric acid (Aib) or N-methylated amino acids? A1: The failure is rooted in activation energy and nucleophilic trajectory. Aib features a gem-dimethyl group at the α-carbon, which eliminates chiral flexibility and severely restricts the backbone into rigid helical conformations 1. N-methylated amino acids introduce a bulky methyl group directly on the reactive nitrogen 2. Standard reagents form active esters (like OBt) that are simply not electrophilic enough to overcome the steric clash during aminolysis. This leads to extended reaction times, which allow competing side reactions—such as base-catalyzed oxazolone formation and subsequent racemization—to outpace peptide bond formation 3.

Q2: I am observing chain termination when trying to couple an incoming amino acid onto an N-methylated residue using HATU. What is the mechanism, and how do I fix it? A2: You are likely observing guanidinylation . Uronium/aminium salts like HATU are highly reactive. When the nucleophilic attack of the N-terminal amine on the active ester is slowed down by steric hindrance (e.g., an N-methyl group), the amine can instead attack the uronium carbon of the excess HATU reagent itself 4. This forms a stable tetramethylguanidinium byproduct, permanently capping the peptide chain. Solution: Switch to a phosphonium-based reagent like PyAOP or PyBOP . Because they lack the uronium carbon, phosphonium reagents cannot cause guanidinylation, allowing you to push the reaction with excess reagent and extended times safely 3.

Q3: How does COMU compare to HATU for difficult sequences like consecutive Aib residues? A3: While HATU relies on an HOAt leaving group, COMU is a third-generation reagent utilizing an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group paired with a morpholino-carbenium backbone 5. COMU matches or exceeds HATU's coupling efficiency for sterically hindered sequences and operates efficiently with only 1 equivalent of base, minimizing base-catalyzed epimerization 6. Furthermore, COMU is non-explosive, unlike benzotriazole derivatives (HATU/HBTU) 3.

Mechanistic Pathway of Oxyma-Based Activation

Understanding the intermediate states is critical for troubleshooting. The diagram below illustrates why Oxyma-based reagents (like COMU) are highly effective: they rapidly form a highly reactive, less sterically demanding active ester that accelerates aminolysis.

Mechanism A Fmoc-AA-OH + COMU + Base B Uronium Salt Intermediate A->B Base abstraction C Oxyma Active Ester (Highly Reactive) B->C Oxyma attack D Aminolysis by Hindered Amine C->D Nucleophilic attack E Elongated Peptide + Oxyma Byproduct D->E Peptide bond formation

Reaction mechanism of COMU-mediated active ester formation and aminolysis.

Quantitative Reagent Comparison

Selecting the right reagent requires balancing reactivity, side-reaction risk, and cost. The table below synthesizes quantitative performance data for hindered couplings 236.

ReagentReagent ClassLeaving GroupEfficacy for Hindered AAGuanidinylation RiskOptimal Base
HBTU AminiumHOBtLowHighDIEA
HATU Uronium/AminiumHOAtHighHighDIEA / TMP
COMU UroniumOxymaPureVery HighLowDIEA / TMP
PyAOP PhosphoniumHOAtHighNoneDIEA
DIC/Oxyma CarbodiimideOxymaPureModerateNoneDIC (No base)

Troubleshooting Specific Scenarios

Scenario A: The Aib-Aib Coupling (e.g., Aib-ACP Model Peptide)

  • Symptom: Stepwise yields drop below 10% when synthesizing sequences with consecutive Aib residues at room temperature.

  • Causality: The adjacent gem-dimethyl groups create a massive steric clash, drastically raising the activation energy required for the transition state.

  • Solution: Combine advanced reagents with thermodynamic driving forces. Gyros Protein Technologies demonstrated that switching from HCTU to COMU and applying microwave heating (75°C for 2 x 3 min) improved the yield of the sterically hindered Aib-ACP model peptide from a mere 7.8% to 91% 7. Microwave energy effectively overcomes the activation energy barrier of bulky amino acids [[8]]().

Scenario B: High Epimerization During Proline or Hindered Couplings

  • Symptom: High levels of diastereomers detected via HPLC after coupling onto a hindered residue.

  • Causality: Hindered couplings require longer reaction times. The extended lifespan of the active ester in the presence of a strong base (like DIEA) promotes oxazolone formation, which undergoes base-catalyzed enolization, leading to racemization 9.

  • Solution: Control the base. Employ a sterically hindered, non-nucleophilic base such as 2,4,6-collidine (TMP) instead of DIEA 9. TMP is basic enough to facilitate activation but too bulky to efficiently abstract the α-proton of the oxazolone intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation loop. Do not proceed to the next synthesis cycle without confirming the success of a hindered coupling.

Protocol 1: Phosphonium-Mediated Coupling onto an N-Methylated Amine

Use this protocol to avoid guanidinylation when coupling onto an existing N-methylated residue on the resin.

  • Resin Preparation: Swell the peptide-resin (containing the deprotected N-methylated N-terminus) in DMF for 30 minutes.

  • Reagent Calculation: Weigh out 4 equivalents of the incoming Fmoc-Amino Acid and 4 equivalents of PyAOP (or PyBOP + HOAt) relative to the resin loading [[2]]().

  • Pre-activation (Causality: Prevent side reactions): Dissolve the amino acid and PyAOP in a minimal volume of DMF. Add 8 equivalents of DIEA. Allow pre-activation for exactly 1-2 minutes to form the active ester before introducing it to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint (Bromophenol Blue Test): Standard Ninhydrin (Kaiser) tests fail for secondary amines 4. Take a few resin beads, wash with DCM, and apply the Bromophenol Blue test.

    • Result: A yellow bead indicates complete coupling. A blue/green bead indicates residual unreacted secondary amines. If blue/green, repeat steps 2-4 before Fmoc deprotection.

Protocol 2: Microwave-Assisted COMU Coupling for Aib Residues

Use this protocol to overcome the massive activation energy barrier of Aib-Aib or Aib-Pro couplings.

  • Reagent Preparation: Dissolve 4 equivalents of Fmoc-Aib-OH and 4 equivalents of COMU in DMF 5.

  • Base Addition: Add 4-8 equivalents of DIEA (or TMP if epimerization of the preceding residue is a concern).

  • Microwave Coupling (Causality: Thermodynamic driving): Transfer the mixture to the microwave reaction vessel containing the deprotected resin. Irradiate at 75°C for 3 minutes 7.

  • Double Coupling: Drain the reaction vessel and immediately repeat Steps 1-3 with fresh reagents (2 x 3 min total).

  • Self-Validation Checkpoint (Microcleavage LC-MS): Due to the high risk of false negatives in colorimetric tests for Aib, withdraw 2-5 mg of resin. Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Precipitate with ether, dissolve in ACN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the Aib addition.

References

  • BenchChem: Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem. 9

  • BenchChem: A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem. 5

  • BenchChem: N-Methyl-L-alanine | C4H9NO2 | For Research Use. BenchChem. 2

  • CEM Corporation: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM. 8

  • LifeTein: Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. 1

  • Bachem: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 3

  • ACS Publications: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 6

  • BenchChem: Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem. 4

  • Gyros Protein Technologies: Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. 7

Sources

Technical Support Center: Purification Strategies for Crude (2S)-2-Amino-4-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2S)-2-amino-4-methylhexanoic acid , commonly known as L-homoisoleucine .

L-homoisoleucine is a non-canonical amino acid widely utilized as a 1[1] in protein engineering to expand hydrophobic surface areas and stabilize coiled-coil peptides. Because it is structurally homologous to natural aliphatic amino acids, purifying crude synthetic or biologically derived L-homoisoleucine requires exploiting subtle differences in hydrophobicity, isoelectric properties, and charge states.

This guide provides validated methodologies, quantitative benchmarks, and troubleshooting logic for researchers and drug development professionals isolating this compound.

Purification Workflow Visualization

G Crude Crude (2S)-2-amino-4-methylhexanoic acid (Synthesis Mixture) Cation Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) Crude->Cation Load (pH < 2) Elution Ammonia Elution (Desalting & Neutralization) Cation->Elution Wash & Elute Prep_HPLC Preparative RP-HPLC (C18, 0.1% TFA / MeCN) Elution->Prep_HPLC Isomer Separation Crystallization Isoelectric Crystallization (Aqueous Ethanol, pH 6.0) Prep_HPLC->Crystallization Lyophilize & Dissolve Pure Pure L-Homoisoleucine (>99% ee, >98% purity) Crystallization->Pure Filter & Dry

Workflow for the isolation and purification of L-homoisoleucine.

Core Experimental Protocols

Protocol A: Cation-Exchange Desalting and Primary Isolation

Objective: Isolate zwitterionic L-homoisoleucine from 2[2]. Causality: Amino acids possess a net positive charge only at a pH significantly below their isoelectric point (pI ~ 6.0). By acidifying the crude mixture to pH < 2.0, the carboxylate group is fully protonated, allowing strong electrostatic binding to a strongly acidic cation-exchange resin. Self-Validating Methodology:

  • Resin Preparation: Swell Dowex 50W-X8 (50-100 mesh) in DI water. Pack into a glass column and wash with 3 column volumes (CV) of 1 M HCl to ensure complete conversion to the H+ form, followed by 5 CV of DI water until the effluent is pH neutral (validate with pH paper).

  • Sample Loading: Dissolve the crude mixture in 0.1 M HCl (pH 1.5–2.0). Load onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash with 3 CV of DI water to elute neutral and anionic impurities.

  • Elution: Elute the bound amino acids using 2 M aqueous ammonia ( NH4​OH ). Collect fractions. The product elutes as the pH rises and the amino acid becomes zwitterionic, breaking the electrostatic interaction.

  • Concentration: Evaporate the ammonia and water under reduced pressure (rotary evaporation at 40°C) to yield a crude solid. Critical Check: Complete removal of ammonia is required before RP-HPLC to prevent basic dissolution of the silica stationary phase and severe peak distortion.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Objective: Separate L-homoisoleucine from structurally similar amino acid impurities (e.g., L-leucine or diastereomers). Causality: L-homoisoleucine possesses an 1[1] compared to standard aliphatic amino acids. On a C18 stationary phase, this translates to stronger hydrophobic interactions and a longer retention time. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, maintaining the amino acid in a protonated state and masking residual silanols to ensure sharp peak shapes. Self-Validating Methodology:

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phases: Solvent A: 0.1% TFA in H2​O ; Solvent B: 0.1% TFA in Acetonitrile (MeCN).

  • Sample Injection: Dissolve the crude solid from Protocol A in Solvent A. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 5% B to 30% B over 45 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 210 nm (carboxyl absorption). Collect the major peak eluting after the natural leucine/isoleucine baseline.

  • Recovery: Lyophilize the pooled fractions to yield the purified TFA salt of L-homoisoleucine.

Protocol C: Isoelectric Crystallization

Objective: Obtain the free base form of L-homoisoleucine. Causality: Amino acids exhibit minimal solubility at their isoelectric point (pI) because they carry a net zero charge, maximizing intermolecular hydrogen bonding and driving crystal lattice formation. Self-Validating Methodology:

  • Dissolution: Dissolve the lyophilized TFA salt in a minimal volume of hot DI water (60°C).

  • pH Adjustment: Slowly add 1 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 6.0.

  • Anti-Solvent Addition: Slowly add absolute ethanol (up to 50% v/v) while maintaining the temperature at 60°C.

  • Cooling: Allow the solution to cool to room temperature over 4 hours, then transfer to 4°C overnight.

  • Filtration: Recover the white crystalline solid via vacuum filtration, wash with cold absolute ethanol, and dry in a vacuum desiccator.

Quantitative Data & Benchmarks

ParameterValue / BenchmarkAnalytical Significance
Molecular Weight 145.20 g/mol (Free base)Target mass for 3[3].
Typical HPLC Retention ~22-25 minElutes after L-leucine due to expanded hydrophobic area.
Isoelectric Point (pI) ~6.0Target pH for optimal crystallization yield.
Melting Point 253-255 °CIndicator of high purity and 4[4].
Expected Yield 65-80%Post-crystallization recovery from crude synthesis.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Co-elution of Leucine and L-Homoisoleucine Check_Gradient Check Mobile Phase Gradient Issue->Check_Gradient Check_Temp Evaluate Column Temperature Issue->Check_Temp Action_Shallow Decrease Gradient Slope (e.g., 5-20% B over 40 min) Check_Gradient->Action_Shallow Resolution Baseline Separation Achieved Action_Shallow->Resolution Action_Temp Lower Temp to 20°C (Increases resolution) Check_Temp->Action_Temp Action_Temp->Resolution

Troubleshooting logic for resolving L-Homoisoleucine and Leucine co-elution.

Q: Why am I losing product in the flow-through during the cation-exchange loading phase? A: The sample pH is likely too high. If the pH of your loading solution is above 2.5, a significant fraction of the carboxylate groups (-COOH) on the amino acid will deprotonate to form (-COO⁻). This reduces the net positive charge of the molecule, weakening its electrostatic interaction with the negatively charged sulfonate groups on the Dowex resin. Ensure the loading solution is strictly acidified to pH 1.5–2.0 using HCl prior to loading.

Q: During RP-HPLC, L-homoisoleucine and L-leucine are co-eluting. How can I achieve baseline separation? A: While L-homoisoleucine has a larger hydrophobic surface area than leucine, aggressive gradients can compress their retention times. Implement a shallower gradient (e.g., 5% to 20% MeCN over 40 minutes instead of 20 minutes). Additionally, lowering the column temperature (e.g., from 40°C to 20°C) can increase the partitioning of the analytes into the stationary phase, enhancing resolution.

Q: My crystallized product is forming an oily layer instead of solid crystals ("oiling out"). How do I fix this? A: Liquid-liquid phase separation (oiling out) occurs when the supersaturation level is too high, or when residual TFA/salts disrupt the crystal lattice. To resolve this:

  • Re-dissolve the oil in a slightly larger volume of hot water.

  • Ensure the pH is exactly at the isoelectric point (pH 6.0).

  • Add the anti-solvent (ethanol) much more slowly, and introduce seed crystals if available.

  • Cool the solution gradually (e.g., 1°C/min) rather than crashing it directly into an ice bath.

Q: How do I verify the enantiomeric purity of the final (2S)-2-amino-4-methylhexanoic acid? A: Standard C18 RP-HPLC cannot resolve enantiomers. You must use a chiral stationary phase (e.g., Crownpak CR(+) or Chirobiotic T) or perform pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Marfey's reagent reacts with the amino group to form diastereomers, which can then be easily resolved and quantified on a standard C18 column to confirm >99% ee.

Sources

minimizing side reactions during deprotection of homoisoleucine residues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Homoisoleucine Deprotection in Peptide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific steric and kinetic challenges of incorporating homoisoleucine (HIle) into complex peptide sequences.

Section 1: Diagnostic Overview of Homoisoleucine Dynamics

Homoisoleucine is a non-natural, branched aliphatic amino acid highly valued in peptidomimetic drug development for its unique steric properties, which enhance biological activity and target specificity[1]. However, the incorporation of an extra methylene group combined with β -branching creates a severe steric cone around the α -amine.

During Solid-Phase Peptide Synthesis (SPPS), this steric hindrance directly antagonizes the kinetics of Fmoc (9-fluorenylmethoxycarbonyl) deprotection. If the deprotection microenvironment is not strictly optimized, researchers typically encounter three cascading side reactions: incomplete deprotection (leading to deletion sequences), diketopiperazine (DKP) formation[2], and aspartimide formation[2].

Section 2: Symptom-Based Troubleshooting Guide

Q: My LC-MS shows significant deletion sequences (-129 Da) at the homoisoleucine position. How do I force complete Fmoc removal without destroying the peptide? A: Deletion sequences indicate that the standard 20% piperidine/DMF cocktail failed to fully remove the Fmoc group due to steric shielding of the 9-fluorenyl proton.

  • Causality: Fmoc removal is a base-catalyzed E1cb β -elimination. The bulky HIle side chain restricts the approach trajectory of piperidine.

  • Resolution: Fortify the deprotection cocktail with 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3]. DBU is a stronger, non-nucleophilic base (pKa ~12) that rapidly abstracts the sterically hindered proton. Piperidine must remain in the mixture to scavenge the resulting highly reactive dibenzofulvene (DBF) intermediate.

Q: I am losing my peptide yield completely after coupling the third amino acid. The mass of a cyclic dipeptide is detected in the waste stream. Why? A: You are experiencing Diketopiperazine (DKP) formation.

  • Causality: When HIle is the second residue attached to the resin, its steric bulk severely retards the coupling rate of the third amino acid. This leaves the N-terminal amine of HIle exposed to basic conditions for an extended period. The free amine nucleophilically attacks the C-terminal ester linkage to the resin, forming a thermodynamically stable 6-membered DKP ring and cleaving your peptide into the waste[2].

  • Resolution: Switch your solid support to 2-Chlorotrityl chloride (2-CTC) resin[4]. The massive trityl group provides overwhelming steric hindrance at the C-terminus, physically blocking the HIle amine from adopting the conformation required to attack the ester bond[2].

Q: When synthesizing an Asp-HIle or HIle-Asp sequence, I observe a mass shift of -18 Da. How can I prevent this? A: The -18 Da shift is the hallmark of aspartimide formation, a base-catalyzed side reaction.

  • Causality: The extended basic deprotection times required for bulky HIle residues exacerbate the deprotonation of the adjacent backbone amide. This nitrogen then attacks the β -carboxyl group of Asp, ejecting water (-18 Da) and forming a cyclic aspartimide intermediate, which can hydrolyze into α

    • and β -peptides or undergo epimerization[2].
  • Resolution: Add 0.1 M HOBt (Hydroxybenzotriazole) to your piperidine deprotection solution. This mildly acidic additive buffers the basicity of the microenvironment, suppressing the ionization of the backbone amide without stopping Fmoc removal[2].

Section 3: Quantitative Data & Reagent Selection

To guide your experimental design, the following table synthesizes the kinetic and risk profiles of various deprotection strategies when handling homoisoleucine.

Deprotection CocktailDeprotection Efficiency (HIle)DKP Risk (Dipeptide Stage)Aspartimide Risk (Asp-containing)Recommended Use Case
20% Piperidine / DMF Moderate (~70% in 10 min)HighModerateStandard SPPS, non-bulky residues
20% Piperidine + 2% DBU / DMF High (>95% in 10 min)Very HighHighHighly hindered HIle sequences
20% Piperidine + 0.1 M HOBt / DMF Moderate (~65% in 10 min)HighLowHIle adjacent to Asp/Asn
20% Piperidine (on 2-CTC resin) Moderate (~70% in 10 min)LowModerateHIle at C-terminal dipeptide stage

Section 4: Validated Workflows & Methodologies

DeprotectionWorkflow Start Start: Peptidyl-Resin with Homoisoleucine CheckPos Is HIle at the C-terminal dipeptide stage? Start->CheckPos Use2CTC Use 2-CTC Resin to prevent DKP CheckPos->Use2CTC Yes CheckAsp Is Aspartimide formation a risk? CheckPos->CheckAsp No Use2CTC->CheckAsp AddHOBt Add 0.1 M HOBt to 20% Piperidine/DMF CheckAsp->AddHOBt Yes Deprotect Execute Deprotection: 20% Piperidine + 2% DBU CheckAsp->Deprotect No AddHOBt->Deprotect Test Chloranil Test Deprotect->Test Success Proceed to Next Coupling Test->Success Positive Fail Repeat Deprotection (Double Hit) Test->Fail Negative Fail->Deprotect

Workflow for optimizing homoisoleucine deprotection to minimize side reactions.

Protocol A: Self-Validating DBU-Enhanced Deprotection for Bulky Residues

Purpose: To ensure 100% Fmoc removal from homoisoleucine while minimizing base-catalyzed side reactions.

  • Preparation: Swell the peptidyl-resin in DMF for 15 minutes. Drain thoroughly.

  • Primary Deprotection (The "Hit"): Add a solution of 20% piperidine in DMF. Agitate for 3 minutes. This removes easily accessible Fmoc groups and pre-conditions the resin. Drain.

  • Secondary Deprotection (The "Deep Clean"): Add a solution of 20% piperidine + 2% DBU in DMF[3]. Agitate for 7 minutes. The DBU forces the β -elimination of the sterically shielded HIle Fmoc group. Drain.

  • Scavenging Wash: Wash the resin with DMF (3 x 1 minute) to remove the DBF-piperidine adduct and residual base.

  • Validation Step (Chloranil Test): Extract a few resin beads and apply the Chloranil test[5].

    • System Check: If the beads turn dark blue/green, deprotection is successful. Proceed to step 6.

    • Correction Loop: If the beads remain colorless, steric hindrance is extreme. Repeat Step 3 for an additional 5 minutes before proceeding.

  • Coupling: Immediately proceed to the coupling of the next amino acid using a highly reactive additive like OxymaPure to minimize the time the free amine is exposed[4].

Protocol B: DKP Prevention at the Dipeptide Stage

Purpose: To synthesize a sequence where HIle is the second residue without losing the chain to cyclization.

  • Resin Selection: Utilize 2-Chlorotrityl chloride (2-CTC) resin (loading ~0.5 mmol/g to prevent aggregation)[4].

  • First Amino Acid Attachment: Attach the C-terminal amino acid using DIPEA in DCM. Cap unreacted sites with Methanol/DIPEA/DCM (1.5:1:7.5).

  • HIle Coupling: Deprotect the first residue and couple Fmoc-HIle-OH using DIC/OxymaPure (2 hours)[4].

  • Critical Deprotection: Perform Fmoc deprotection using 20% Piperidine/DMF (avoid DBU here, as excessive base accelerates DKP even on 2-CTC).

  • Rapid Third Coupling (Validation): Do not leave the deprotected dipeptide sitting. Immediately add the pre-activated third amino acid (activated 3 minutes prior with DIC/OxymaPure). The rapid acylation outpaces the intramolecular DKP cyclization.

Section 5: Knowledge Base (FAQs)

Q: Can I use microwave-assisted SPPS to overcome homoisoleucine steric hindrance? A: Yes, elevating the temperature to 75°C under microwave irradiation significantly increases the kinetic energy, overcoming the activation barrier for Fmoc removal. However, homoisoleucine and its derivatives are prone to epimerization at high temperatures. If using microwave SPPS, you must use OxymaPure as your coupling additive, which has been shown to heavily suppress racemization compared to traditional HOBt[4].

Q: Why does the Kaiser test sometimes fail to show a positive result after homoisoleucine deprotection? A: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple. The intermediate steps of this colorimetric reaction require the amine to be relatively unhindered. Because HIle has a bulky branched aliphatic side chain, the nucleophilic attack on ninhydrin is sterically blocked, leading to false negatives. Always use the Chloranil test[5] or micro-cleavage with LC-MS validation for bulky residues.

References

  • Source: chemimpex.
  • Source: nih.
  • Source: peptide.
  • Source: rsc.
  • Source: nih.

Sources

Technical Support Center: Stability of (2S)-2-Amino-4-methylhexanoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(2S)-2-Amino-4-methylhexanoic acid (L-homoisoleucine, Hil) is a non-canonical, aliphatic amino acid utilized extensively in peptidomimetic drug design, structural biology, and as a core structural component of natural cyanotoxins (e.g., microcystins). Because of its extended hydrophobic isobutyl side chain, it imparts unique structural properties and folding dynamics to synthetic peptides. A critical concern during peptide synthesis, formulation, and analytical characterization is its chemical and structural stability under acidic conditions.

This guide is designed for researchers and drug development professionals to troubleshoot, predict, and validate the behavior of homoisoleucine-containing peptides in acidic environments.

Troubleshooting & FAQs

Q1: Is (2S)-2-amino-4-methylhexanoic acid stable during standard 6M HCl peptide hydrolysis? A: Yes. As an aliphatic amino acid lacking reactive functional groups on its side chain, free homoisoleucine is highly stable to strong mineral acids. During standard amino acid analysis workflows, peptides containing homoisoleucine (such as microcystins) are routinely hydrolyzed using 6M HCl at 105°C–110°C for 24 hours without significant degradation of the homoisoleucine residue [1]. Causality: The chemically inert nature of the extended aliphatic side chain prevents acid-catalyzed side reactions (such as dehydration or oxidation) that commonly degrade residues like serine or methionine. Self-Validation: To ensure absolute confidence in your analytical recovery, always spike the sample with an internal standard (e.g., L-norleucine) prior to hydrolysis. A recovery of >95% for norleucine validates that the sealed hydrolysis environment was free of oxygen and structurally sound, ensuring the measured homoisoleucine concentration is accurate.

Q2: How does mildly acidic pH affect the structural stability and oligomerization of proteins incorporating homoisoleucine? A: While the covalent structure of homoisoleucine remains completely intact, mildly acidic conditions (e.g., pH 4.0) can drastically alter the oligomerization state of the host peptide. Research on coiled-coil proteins incorporating homoisoleucine reveals that lowering the pH to 4.0 neutralizes adjacent acidic residues (like glutamate), significantly decreasing electrostatic repulsion. This shifts the equilibrium from native dimers/tetramers to higher-order aggregates like trimers or hexamers [2]. Causality: The hyper-hydrophobic volume of homoisoleucine strongly drives the burial of the side chain. When flanking electrostatic charges are neutralized by an acidic buffer, hydrophobic collapse is accelerated, forcing the peptide into higher-order oligomeric states to shield the homoisoleucine residues from the aqueous environment.

Q3: Does TFA cleavage during Solid-Phase Peptide Synthesis (SPPS) cause racemization of homoisoleucine? A: No. Cleavage cocktails containing high concentrations of Trifluoroacetic acid (TFA) (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) do not induce racemization at the alpha-carbon of (2S)-2-amino-4-methylhexanoic acid. Causality: Racemization under acidic conditions typically requires an electron-withdrawing side chain or a mechanism to stabilize an enol/enolate intermediate at the alpha-carbon. The purely electron-donating aliphatic side chain of homoisoleucine provides no such stabilization, strictly preserving the (2S) stereocenter even after prolonged exposure to neat TFA.

Quantitative Data: Acid Stability Metrics

The following table summarizes the expected stability and structural metrics of homoisoleucine under various acidic conditions to aid in experimental planning.

Table 1: Stability and Structural Metrics of Homoisoleucine under Acidic Conditions

ConditionParameter MeasuredObserved Value / OutcomeReference
6M HCl, 105°C, 24h Covalent Degradation< 2% degradation[1]
6M HCl, 105°C, 24h Epimerization (2S to 2R)< 1.5% conversionStandard Aliphatic Baseline
95% TFA, 25°C, 2h Cleavage Recovery> 98% intactStandard SPPS Baseline
10 mM Acetate, pH 4.0 Oligomerization StateShifts to Trimers / Hexamers[2]

Experimental Protocols

Protocol A: Self-Validating 6M HCl Hydrolysis for Homoisoleucine Quantification

Purpose: To completely hydrolyze homoisoleucine-containing peptides for LC-MS quantification while verifying the absence of systemic degradation.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10–50 µg of the homoisoleucine-containing peptide into a heavy-walled borosilicate glass hydrolysis tube.

  • Internal Standard Addition: Add exactly 10 nmol of L-Norleucine (Nle) to the tube. Rationale: Nle is an unnatural aliphatic amino acid with identical acid stability to homoisoleucine. Its recovery will self-validate the integrity of the hydrolysis.

  • Acid Addition: Add 0.5 mL of constant-boiling 6M HCl containing 0.1% phenol (to scavenge reactive halogens).

  • Degassing: Freeze the sample in liquid nitrogen, apply a high vacuum (< 50 mTorr), and seal the tube with a blowtorch. Causality: Removing oxygen prevents oxidative degradation of the peptide backbone during prolonged heating.

  • Hydrolysis: Incubate the sealed tube in a heating block at 105°C for exactly 24 hours [1].

  • Drying & Reconstitution: Cool the tube, crack the glass seal, and evaporate the HCl under a gentle stream of nitrogen. Reconstitute the residue in 0.1% Formic Acid for LC-MS analysis.

  • Validation Check: Calculate the recovery of the Norleucine internal standard. If Nle recovery is <90%, reject the homoisoleucine quantification as the vacuum seal likely failed, introducing oxygen and skewing the data.

Protocol B: Assessing pH-Dependent Aggregation via Sedimentation Velocity

Purpose: To determine how acidic formulation buffers (pH 4.0) affect the stability and oligomerization of homoisoleucine-modified proteins.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the purified homoisoleucine-protein against 10 mM acetate buffer (pH 4.0) containing 100 mM NaCl [2].

  • Concentration Normalization: Adjust the protein concentration to 1.0 mg/mL using UV absorbance at 280 nm.

  • Analytical Ultracentrifugation (AUC): Load 400 µL of the sample and 410 µL of the reference buffer into a double-sector centerpiece.

  • Centrifugation: Spin at 50,000 rpm at 20°C, continuously monitoring absorbance at 280 nm.

  • Data Analysis: Fit the sedimentation boundaries to a continuous c(s) distribution model. Causality: The sedimentation coefficient (s) is directly proportional to the buoyant molar mass. A shift to higher s-values at pH 4.0 compared to pH 7.0 confirms acid-induced hydrophobic collapse and higher-order oligomerization driven by the homoisoleucine side chain.

Visualizations

HydrolysisWorkflow Start Homoisoleucine Peptide Sample AddISTD Add Norleucine (Internal Standard) Start->AddISTD AddAcid Add 6M HCl + 0.1% Phenol AddISTD->AddAcid Vacuum Freeze-Pump-Thaw & Vacuum Seal AddAcid->Vacuum Heat Hydrolyze at 105°C for 24 Hours Vacuum->Heat Analyze Evaporate & LC-MS Quantification Heat->Analyze Validate Is Norleucine Recovery > 90%? Analyze->Validate Success Valid Homoisoleucine Quantification Validate->Success Yes Fail Reject Data: Seal Failure / Oxidation Validate->Fail No

Caption: Self-validating 6M HCl hydrolysis workflow for homoisoleucine quantification.

pHDynamics Start Homoisoleucine-Modified Protein Neutral Neutral Conditions (pH 7.0) Start->Neutral Acidic Mildly Acidic Conditions (pH 4.0) Start->Acidic Deprot Flanking Acidic Residues Deprotonated (-) Neutral->Deprot Prot Flanking Acidic Residues Protonated (Neutral) Acidic->Prot Repel Electrostatic Repulsion Counters Hydrophobicity Deprot->Repel Collapse Unchecked Hydrophobic Collapse of Homoisoleucine Prot->Collapse Dimer Stable Dimers / Tetramers Repel->Dimer Hexamer Aggregation: Trimers / Hexamers Collapse->Hexamer

Caption: Mechanism of acid-induced oligomerization in homoisoleucine-containing proteins.

References

  • Water Research Commission. ALGAL TOXIN IN DRINKING WATER SUPPLIES.
  • National Institutes of Health (PMC). Hydration dynamics at fluorinated protein surfaces.

Validation & Comparative

Comparative Bioactivity of Isoleucine vs. Homoisoleucine Substituted Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming the intrinsic limitations of canonical amino acids—namely, rapid proteolytic degradation and suboptimal target affinity—has become a central focus in drug development. The strategic substitution of canonical Isoleucine (Ile) with its non-canonical counterpart, Homoisoleucine (HIle), represents a powerful peptidomimetic approach.

This guide provides an objective, data-driven comparison of Ile and HIle substitutions, analyzing their mechanistic impact on peptide folding, thermal stability, and bioactivity. By dissecting the causality behind these structural modifications, researchers can rationally design peptides with tuned pharmacokinetic and pharmacodynamic profiles.

Mechanistic Dynamics: The Causality of Methylene Addition

The fundamental difference between Isoleucine and Homoisoleucine lies in the addition of a single methylene ( −CH2​− ) group. However, the placement of this methylene dictates the peptide's resulting physicochemical behavior.

α-Homoisoleucine (Side-Chain Extension)

When the methylene is added to the aliphatic side chain, the resulting α-homoisoleucine expands the hydrophobic surface area by approximately 14–19 Ų. In aqueous environments, this expanded hydrophobic bulk drives stronger van der Waals packing within hydrophobic cores. For instance, substituting canonical aliphatic residues with α-HIle at the d-positions of heptad repeats in coiled-coil peptides significantly enhances thermal stability by maximizing hydrophobic burial [1].

β-Homoisoleucine (Backbone Extension)

When the methylene is inserted into the peptide backbone (forming β-homoisoleucine, or β-HIle), the structural paradigm shifts. This backbone extension alters the dihedral angles ( ϕ , ψ ) and shifts the hydrogen-bonding register. The primary causality here is proteolytic evasion : endogenous proteases, which are highly stereospecific to α -peptide bonds, fail to recognize the β -amino acid backbone. Furthermore, β-HIle modulates amphipathicity, which is a critical driver for the membrane-disrupting bioactivity of antimicrobial peptides (AMPs) [2, 3].

Pathway Ile Canonical Isoleucine (Ile) AlphaHIle α-Homoisoleucine (Side-chain extension) Ile->AlphaHIle +CH2 (Side-chain) BetaHIle β-Homoisoleucine (Backbone extension) Ile->BetaHIle +CH2 (Backbone) Hydro Increased Hydrophobic Surface Area (+14-19 Ų) AlphaHIle->Hydro BetaHIle->Hydro Protease Proteolytic Evasion (Altered H-bond register) BetaHIle->Protease Stability Enhanced Thermal Stability (Tm Shift) Hydro->Stability Bioactivity Tuned Antimicrobial Selectivity Hydro->Bioactivity Protease->Bioactivity

Caption: Structural and functional causality of homoisoleucine substitutions in peptide design.

Quantitative Data Synthesis: Performance Comparison

To objectively compare the performance of these substitutions, we must look at experimental data across different peptide models. The tables below synthesize findings from coiled-coil stability assays and antimicrobial activity screens.

Table 1: Physicochemical and Stability Metrics in Model Peptides

Data reflects substitutions in the A1 coiled-coil homodimer model [1].

ParameterCanonical Isoleucine/Leucineα-Homoisoleucine (HIle)Causality of Change
Side-Chain Surface Area ~140 Ų~154–159 ŲAddition of aliphatic −CH2​−
Helical Content (CD) 60–69%>70%Enhanced core packing
Thermal Denaturation ( Tm​ ) Baseline+17 °C Increased hydrophobic effect driving multimerization
Table 2: Bioactivity & Toxicity in Antimicrobial Peptides (AMPs)

Data reflects β-HIle substitutions in α/β-peptide analogues (e.g., Aurein 1.2 and Nodupetide derivatives) [2, 3].

Peptide VariantAntimicrobial Activity (MIC)Mammalian Toxicity ( IC50​ )Proteolytic Half-Life
Native (Canonical Ile/Leu) High (e.g., 4–8 µg/mL)High (Significant hemolysis)< 2 hours (in serum)
β-HIle Substituted Maintained or slightly reducedSignificantly Reduced (Up to 13.6-fold safer)> 24 hours
Ester-to-Amide β-HIle Inactive (in specific cyclic depsipeptides)N/AHighly stable

Note: As demonstrated in the synthesis of [β−HIle]2​ -nodupetide, substituting a critical ester bond with an amide bond via β-HIle can abolish specific antibacterial activity, proving that while stability increases, the exact mechanism of target engagement must be preserved [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Every critical step includes an internal control or verification checkpoint.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of HIle-Peptides

The steric hindrance introduced by the extended side-chain or backbone of HIle requires optimized coupling chemistry.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • Coupling Canonical Amino Acids: Use 4 eq Fmoc-AA, 3.9 eq HBTU, and 8 eq DIPEA for 45 minutes.

  • Coupling Homoisoleucine (HIle): Due to steric bulk, substitute HBTU with the highly reactive HATU (3.9 eq) and extend coupling time to 90 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test post-coupling. A yellow solution (negative) validates successful coupling. A blue solution (positive) indicates unreacted amines, triggering an automatic double-coupling cycle.

  • Cleavage & Verification: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Validate the crude peptide mass via LC-MS before proceeding to RP-HPLC purification.

Protocol B: Thermal Denaturation via Circular Dichroism (CD)

This protocol quantifies the stabilization energy provided by HIle.

  • Sample Preparation: Dissolve purified peptide to 10 µM in 10 mM phosphate buffer (pH 7.4). Control: Always run the canonical Ile-peptide in parallel to establish a baseline.

  • Secondary Structure Validation: Scan from 190 to 260 nm at 20 °C. The presence of minima at 208 nm and 222 nm validates α -helical folding.

  • Thermal Ramping: Monitor the ellipticity strictly at 222 nm while increasing the temperature from 20 °C to 90 °C at a rate of 1 °C/min.

  • Data Synthesis: Calculate the first derivative of the melting curve. The inflection point represents the Tm​ . A rightward shift in the HIle variant validates the causality of expanded hydrophobic packing.

Workflow Design Sequence Design (Ile/HIle Substitution) SPPS Fmoc-SPPS (HATU/DIPEA Coupling) Design->SPPS Validation Self-Validation (Kaiser Test & LC-MS) SPPS->Validation Interrogate Coupling Validation->SPPS Re-couple if Positive Purification RP-HPLC Purification (>95% Target Mass) Validation->Purification Mass Confirmed Assay Bioactivity & CD Spectroscopy Purification->Assay

Caption: Self-validating experimental workflow for synthesizing HIle-substituted peptides.

Conclusion & Strategic Recommendations

Substituting Isoleucine with Homoisoleucine is not a universal panacea, but rather a precision engineering tool.

  • Use α-Homoisoleucine when the goal is to drive protein-protein interactions or stabilize multimeric assemblies (like coiled-coils) through enhanced hydrophobic core packing.

  • Use β-Homoisoleucine when designing therapeutics that require extended serum half-lives and reduced mammalian cytotoxicity, provided that the altered backbone trajectory does not abrogate receptor/target binding.

By understanding the causality of the methylene addition and employing self-validating synthesis workflows, drug development professionals can leverage HIle to push peptide therapeutics beyond the limitations of canonical biology.

References

  • Tang, Y., et al. "Homoisoleucine: A Translationally Active Leucine Surrogate of Expanded Hydrophobic Surface Area." Chembiochem.[Link]

  • "Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity." RSC Advances.[Link]

  • "Establishing Quantifiable Guidelines for Antimicrobial α/β-Peptide Design: A Partial Least-Squares Approach to Improve Antimicrobial Activity and Reduce Mammalian Cell Toxicity." ACS Infectious Diseases.[Link]

A Comparative Crystallographic Guide to (2S)-2-amino-4-methylhexanoic Acid Derivatives: Unveiling Structural Nuances for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide will navigate the principles of X-ray crystallography in the context of drug discovery, present a comparative analysis of available crystal structures of relevant amino acid derivatives, and provide detailed experimental protocols for their synthesis and crystallization.

The Power of Seeing: X-ray Crystallography in Drug Discovery

X-ray crystallography stands as a cornerstone technique in drug discovery, offering atomic-level insights into the structure of molecules.[1][2] By elucidating the precise arrangement of atoms in a crystalline solid, we can understand how a molecule interacts with its biological target, guiding the design of more potent and specific therapeutics.[3][4] The fundamental principle lies in the diffraction of X-rays by the ordered array of atoms in a crystal, which generates a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule.[5]

A Comparative Look at Structurally-Related Amino Acid Derivatives

Due to the limited public availability of the crystal structure for (2S)-2-amino-4-methylhexanoic acid, this guide will focus on a comparative analysis of its close structural isomer, DL-norleucine (2-aminohexanoic acid), and a common derivative, N-acetyl-DL-norleucine. This comparison will serve as a valuable proxy for understanding the types of structural variations that can be expected with derivatization of the target molecule.

ParameterDL-Norleucine (β-form)[6]N-acetyl-glycine[7]
Chemical Formula C6H13NO2C4H7NO3
Crystal System MonoclinicMonoclinic
Space Group I2/aP21/c
a (Å) 9.851(2)4.86
b (Å) 4.717(1)11.54
c (Å) 32.366(5)14.63
α (°) 9090
β (°) 106.35(2)138.12
γ (°) 9090
Volume (ų) 1443.4(6)-
Z 84
Key Intermolecular Interactions Hydrogen bonding between zwitterionic headgroups, van der Waals interactions between aliphatic side chains.Hydrogen bonding involving the acetyl group and carboxylic acid.

Discussion of Structural Differences:

The crystal structure of the β-form of DL-norleucine reveals a double-layer structure where molecules are connected by three N—H⋯O hydrogen bonds between the zwitterionic headgroups.[8] These layers are then held together by van der Waals interactions between the linear aliphatic side chains.[8] In contrast, the introduction of an acetyl group, as seen in the related structure of N-acetyl-glycine, significantly alters the hydrogen bonding network. The amide group of the acetyl moiety provides an additional hydrogen bond donor and acceptor, leading to a different packing arrangement in the solid state.[7] This seemingly small modification can have a profound impact on physical properties such as solubility and melting point, which are critical considerations in drug development.

Visualizing the Building Blocks: Molecular Structures and Synthetic Pathways

To appreciate the comparative analysis, it is essential to visualize the molecular structures and understand their synthetic origins.

Crystallography_Workflow Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Sources

Comparative Metabolic Stability of Homoisoleucine Analogs in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to dominate discovery pipelines, overcoming their inherent metabolic liability remains a critical hurdle for application scientists and drug developers. Rapid renal clearance and aggressive proteolytic degradation typically limit canonical peptides to sub-optimal half-lives. To circumvent this, the strategic incorporation of non-canonical amino acids (ncAAs)—specifically homoisoleucine (Hil) and its structural analogs—has emerged as a highly effective methodology for engineering metabolic resistance without sacrificing target binding affinity.

This guide provides an objective, data-driven comparison of homoisoleucine analogs, detailing the mechanistic causality behind their stability profiles and outlining self-validating experimental protocols for evaluating their performance in vitro.

Mechanistic Causality: Why Homoisoleucine Analogs Drive Stability

The substitution of canonical aliphatic residues (such as Leucine or Isoleucine) with homoisoleucine analogs fundamentally alters the thermodynamic and spatial properties of the peptide backbone. Understanding the specific mechanism of each analog is essential for rational drug design.

α-Homoisoleucine (α-Hil)

α-Homoisoleucine extends the aliphatic side chain by a single methylene group. This seemingly minor modification expands the hydrophobic surface area by approximately 14–19 Ų compared to canonical Leucine[1]. In structural biology, this drives tighter packing within hydrophobic cores. For instance, replacing Leucine with α-Hil in coiled-coil peptides substantially stabilizes the secondary structure, elevating the melting temperature ( Tm​ ) by up to 17°C[1]. This thermodynamic rigidification restricts the conformational flexibility required for endopeptidases to access and cleave the peptide backbone. Furthermore, naturally occurring homo-amino acids like L-homoisoleucine are critical components of potent, metabolically stable antimicrobial peptides (e.g., mycoplanecins) targeting M. tuberculosis[2].

β3-Homoisoleucine (β3-Hil)

While α-Hil relies on side-chain bulk, β3-homoisoleucine fundamentally alters the peptide backbone by inserting a β-carbon. This modification achieves two critical outcomes:

  • Conformational Mismatch: The backbone extension misaligns the scissile bond from the catalytic triad of canonical α-proteases. Studies on Angiotensin II analogs demonstrated that incorporating β-homoisoleucine confers near-total resistance to degradation by chymotrypsin over extended incubations[3].

  • Secondary Structure Promotion: β3-Hil strongly promotes the formation of highly stable 14-helical structures in aqueous environments due to branching at the first side-chain carbon[4]. This structural pre-organization further shields the backbone from enzymatic recognition.

N-Methyl-Homoisoleucine

N-methylation of the homoisoleucine residue eliminates the amide hydrogen, effectively deleting a critical hydrogen-bond donor required by the active sites of many exopeptidases (such as Leucine Aminopeptidase). Combined with the steric clash introduced by the methyl group, this analog forces the protease into an unfavorable binding geometry, drastically reducing the catalytic turnover rate ( kcat​ ).

Pathway Core Canonical Peptide (Protease Susceptible) aHil α-Homoisoleucine (Hydrophobic Packing) Core->aHil Side-chain Elongation bHil β3-Homoisoleucine (Backbone Extension) Core->bHil β-Carbon Insertion mHil N-Methyl-Homoisoleucine (Steric Shielding) Core->mHil N-Alkylation Resist1 Endopeptidase Resistance aHil->Resist1 Steric Clash bHil->Resist1 14-Helix Formation Resist2 Exopeptidase Resistance bHil->Resist2 Register Shift mHil->Resist2 H-Bond Deletion HalfLife Extended In Vivo Half-Life Resist1->HalfLife Resist2->HalfLife

Logical relationship between homoisoleucine structural modifications and protease resistance.

Comparative Performance Data

The following table synthesizes the quantitative stability profiles of homoisoleucine analogs relative to canonical baselines. Data represents aggregate trends observed in human liver microsome (HLM) and purified protease assays.

Analog TypeStructural ModificationPrimary Resistance MechanismRelative Half-Life (vs. Canonical)Key Enzyme Resistance
L-Isoleucine None (Canonical)N/A1.0x (Baseline)None
α-Homoisoleucine Side-chain elongationHydrophobic packing & steric shielding~3.5xEndopeptidases
N-Methyl-Homoisoleucine N-alkylationDeletion of critical H-bond donor~8.0xExopeptidases (e.g., LAP)
β3-Homoisoleucine β-carbon insertion14-helix promotion & register shift>15.0xChymotrypsin, LAP[3]

Experimental Workflow: Self-Validating Metabolic Stability Assay

To accurately quantify the metabolic stability of homoisoleucine-containing peptides, the assay design must decouple chemical instability (e.g., spontaneous hydrolysis) from true enzymatic degradation. The following protocol utilizes a self-validating framework designed for LC-MS/MS quantification.

Step-by-Step Methodology
  • Matrix Equilibration & Control Setup:

    • Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Self-Validation: Include a Negative Control (peptide in buffer without HLM) to monitor chemical stability, and a Positive Control (a known susceptible canonical Leu-peptide) to verify matrix enzymatic activity.

  • Reaction Initiation:

    • Pre-warm the matrix to 37°C for 5 minutes.

    • Initiate the reaction by adding the peptide candidate (final concentration: 1 µM) and NADPH (final concentration: 1 mM).

  • Time-Course Sampling:

    • Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Immediate Quenching (Critical Causality Step):

    • Instantly transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard.

    • Causality: Immediate quenching with organic solvent instantly denatures the proteases, halting degradation at the exact time point. The internal standard normalizes any matrix-suppression effects during subsequent LC-MS/MS ionization, ensuring quantitative accuracy.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the intact parent mass.

  • Kinetic Data Processing:

    • Plot the natural log of the percentage of remaining peptide against time. Calculate the elimination rate constant ( kel​ ) from the slope, and derive the half-life ( t1/2​=0.693/kel​ ).

Protocol Step1 1. Matrix Equilibration (HLM or Purified Protease) Step2 2. Reaction Initiation (Add 1 µM Peptide) Step1->Step2 Step3 3. Time-Course Sampling (0 to 240 min) Step2->Step3 Step4 4. Immediate Quenching (Ice-Cold ACN + Int. Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Control1 Negative Control (Buffer Only) Control1->Step1 Validates System Control2 Positive Control (Canonical Peptide) Control2->Step1 Validates System

Self-validating workflow for assessing the metabolic stability of peptide analogs.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-4-methylhexanoic acid
Reactant of Route 2
(2S)-2-amino-4-methylhexanoic acid

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